8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one chemical properties
[1] Executive Summary 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1639927-31-3) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Structurally, it functions as a purine bioisostere, offering...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1639927-31-3) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Structurally, it functions as a purine bioisostere, offering a rigid, planar architecture capable of engaging in hydrogen bonding and π-stacking interactions within kinase ATP-binding pockets.
Its primary utility lies in its orthogonal reactivity profile . The C8-iodine atom serves as a pre-installed "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the N6-lactam position allows for diversification via alkylation. This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this scaffold, particularly in the development of CDK2 inhibitors and antiviral agents.
Physicochemical Profile
The molecule exists primarily in the lactam form (5-one) in solution, stabilized by amide resonance. The iodine substituent at position 8 significantly increases lipophilicity compared to the parent heterocycle, facilitating interactions with hydrophobic pockets in biological targets.
The synthesis of 8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one is a convergent cyclization process involving 5-iodocytosine and chloroacetaldehyde . This reaction constructs the imidazole ring onto the existing pyrimidine core.
Reaction Mechanism[3][4]
Alkylation : The endocyclic N3 of 5-iodocytosine attacks the α-carbon of chloroacetaldehyde, displacing chloride.
Cyclization : The exocyclic amine (N4) attacks the aldehyde carbonyl, forming a hemiaminal.
Dehydration : Loss of water aromatizes the system to form the fused imidazole ring.
Validated Experimental Protocol
Based on methodologies adapted from Jansa et al. (2014).
Reagents:
5-Iodocytosine (1.0 eq)
Chloroacetaldehyde (50% aq. solution, 1.5 eq)
Sodium Acetate (NaOAc, 2.0 eq)
Solvent: Water/Ethanol (1:1 v/v) or DMF (for scale-up)
Step-by-Step Methodology:
Setup : Charge a round-bottom flask with 5-iodocytosine (e.g., 10 mmol) and NaOAc (20 mmol).
Solvent Addition : Add Water/Ethanol mixture (50 mL) and stir to create a suspension.
Reaction : Heat the mixture to 80°C for 4–6 hours. Monitoring by LC-MS should show the consumption of cytosine (M+H 238) and formation of product (M+H 262).
Workup : Cool the reaction to room temperature. The product often precipitates directly.
Purification : Filter the solid, wash with cold water (2x) and cold ethanol (1x). Recrystallize from DMF/Ethanol if necessary.
Yield : Typical yields range from 60–85%.
Functionalization & Reactivity Map
The versatility of this scaffold stems from its ability to undergo sequential functionalization. The C8-Iodine is the most reactive site for metal-catalyzed couplings, while the N6-Position allows for tuning solubility and pharmacokinetic properties.
Caption: Orthogonal reactivity map showing the primary synthetic diversifications available for the 8-iodo scaffold.
Optimization of Suzuki-Miyaura Coupling
For the C8-iodine displacement, standard conditions often require optimization due to the electron-deficient nature of the pyrimidinone ring.
Parameter
Recommended Condition
Rationale
Catalyst
Pd(PPh₃)₄ or Pd(dppf)Cl₂
Robust catalysts for heteroaryl halides.
Base
Na₂CO₃ (aq) or Cs₂CO₃
Inorganic bases preferred over amines to prevent N-coordination.
Solvent
Dioxane/Water (4:1)
Water is critical for boronic acid activation.
Temperature
90–100°C
High energy barrier for oxidative addition at C8.
Applications in Drug Discovery[5][6][7][8]
CDK2 Inhibition
Substituted imidazo[1,2-c]pyrimidin-5-ones have emerged as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1][2] The lactam motif (NH-C=O) mimics the hydrogen bonding pattern of the adenine ring of ATP, allowing the scaffold to anchor into the kinase hinge region.
Mechanism : The scaffold forms a bidentate H-bond with Leu83 in the CDK2 hinge region.
SAR Insight : Substitution at C8 (via the iodine handle) with solubilizing aryl groups extends the molecule into the ribose-binding pocket or the solvent-exposed region, improving potency and selectivity.
Antiviral Activity
Recent studies have highlighted the nucleoside analogs of this scaffold (where N6 is glycosylated) as effective agents against plant viruses (e.g., Pepper Mild Mottle Virus) and potential candidates for human viral pathogens. The 8-iodo group is often retained or modified to modulate lipophilicity and cellular uptake.
Diagram 2: Synthetic Workflow for CDK2 Inhibitors
Caption: Step-wise synthetic pathway transforming 5-iodocytosine into bioactive CDK2 inhibitors.
Handling and Safety
Hazard Identification : As an organoiodide, the compound should be treated as potentially light-sensitive. Store in amber vials.
Alkylation Risks : The synthesis uses chloroacetaldehyde, a potent alkylating agent and known carcinogen. All cyclization reactions must be performed in a fume hood with appropriate PPE (double nitrile gloves).
Stability : The 8-iodo bond is stable under standard storage conditions but can undergo dehalogenation under strong reducing conditions (e.g., hydrogenation with Pd/C).
References
Jansa, P., et al. (2014).[3] "Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery."[4] RSC Medicinal Chemistry.[4]
Krystof, V., et al. (2021).[2] "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry.
Li, Z., et al. (2023). "Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold." Journal of Agricultural and Food Chemistry.
Technical Guide: Imidazo[1,2-c]pyrimidin-5-one Scaffold in Drug Discovery
This guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of the Imidazo[1,2-c]pyrimidin-5-one scaffold. Executive Summary The Imidazo[1,2-c]pyrimidin-5-one scaffold represents a privil...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of the Imidazo[1,2-c]pyrimidin-5-one scaffold.
Executive Summary
The Imidazo[1,2-c]pyrimidin-5-one scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry. Distinct from its more common isomer (imidazo[1,2-a]pyrimidine), the [1,2-c] fused system incorporating a C5-carbonyl group mimics the hydrogen-bonding donor/acceptor motifs of endogenous nucleobases (specifically cytosine and guanine). This structural mimicry allows for high-affinity interactions with ATP-binding pockets of kinases (e.g., CDK2, Syk) and viral coat proteins. This guide analyzes the scaffold's synthetic accessibility, structure-activity relationships (SAR), and its role in developing next-generation kinase inhibitors.
The core structure consists of an imidazole ring fused to a pyrimidin-5-one ring across the [1,2-c] bond.[1][2][3]
Hydrogen Bonding: The C5-carbonyl (acceptor) and N6-H (donor, if unsubstituted) provide a "hinge-binding" motif essential for type I kinase inhibitors.
Pi-Stacking: The planar aromatic system facilitates
stacking interactions with aromatic residues (e.g., Phenylalanine gates) within receptor pockets.
Vectorial Functionalization: Positions C2 and C3 on the imidazole ring and N6 on the pyrimidine ring offer distinct vectors to probe hydrophobic regions (selectivity pockets) and solvent-exposed fronts.
Synthetic Methodologies
The construction of the imidazo[1,2-c]pyrimidin-5-one core typically proceeds via cyclization of substituted cytosines. Below is the primary synthetic workflow utilized for generating diverse libraries.
Core Synthesis & Functionalization Protocol
Mechanism: The reaction involves the condensation of a 4-aminopyrimidin-2(1H)-one (cytosine derivative) with an
-halocarbonyl species.
Step-by-Step Protocol:
Cyclization: Dissolve 5-substituted cytosine (1.0 eq) in ethanol/water (4:1). Add chloroacetaldehyde (1.5 eq) and NaOAc (2.0 eq). Reflux for 4–6 hours.
Workup: Cool to room temperature. The precipitate is filtered, washed with cold water, and recrystallized from MeOH to yield the parent imidazo[1,2-c]pyrimidin-5(6H)-one.
Halogenation (C2/C3): Treat the scaffold with N-iodosuccinimide (NIS) in DMF at
to selectively iodinate the imidazole ring, creating a handle for cross-coupling.
Suzuki-Miyaura Coupling: React the iodinated intermediate with aryl-boronic acids using
(5 mol%) and in dioxane/water to install diversity elements.
Synthetic Pathway Visualization
The following diagram illustrates the modular synthesis and functionalization strategy.
Caption: Modular synthesis of imidazo[1,2-c]pyrimidin-5-one inhibitors via cytosine cyclization and Pd-catalyzed coupling.[4]
Medicinal Chemistry & SAR
Optimizing this scaffold requires balancing lipophilicity with polar interactions. The table below summarizes the Structure-Activity Relationship (SAR) data derived from CDK2 and Syk kinase inhibitor campaigns.
Key SAR Data Summary
Position
Modification
Effect on Potency/Selectivity
Mechanistic Insight
C2 (Imidazole)
Aryl / Heteroaryl
High Impact
Extends into the ATP-binding pocket's hydrophobic back-cleft. Bulky groups (e.g., p-tolyl) often improve potency via hydrophobic contacts.
C3 (Imidazole)
Halogen / Alkyl
Moderate Impact
Small substituents (Cl, Br, Me) can lock conformation or fill small hydrophobic voids. Large groups may cause steric clash.
N6 (Lactam N)
Alkyl / Sulfonamide
Variable
N-alkylation can improve cell permeability but may disrupt the critical H-bond donor capability required for hinge binding.
C8 (Pyrimidine)
Small Alkyl
Low/Moderate
Substituents here often point towards the solvent front; useful for solubilizing groups (e.g., morpholine tails).
Case Study: CDK2 Inhibition
One of the most authoritative applications of this scaffold is in the inhibition of Cyclin-Dependent Kinase 2 (CDK2) , a critical regulator of the G1/S cell cycle transition.[3]
Mechanism: Competitive inhibition at the ATP-binding site.
Binding Mode: X-ray crystallography reveals the C5-carbonyl accepts a hydrogen bond from the backbone NH of Leu83 (hinge region), while the N6-H donates to the backbone carbonyl of Leu83.
Outcome: Micro- to submicromolar
values against CDK2/Cyclin E, leading to cell cycle arrest in leukemia cell lines with low general cytotoxicity.
CDK2 Signaling & Inhibition Mechanism
The diagram below details the biological cascade targeted by these inhibitors.
Caption: Mechanism of action for CDK2 inhibition by imidazo[1,2-c]pyrimidin-5-ones leading to G1/S arrest.
Emerging Applications
Beyond oncology, this scaffold has demonstrated versatility:
Syk/ZAP-70 Inhibition: Derivatives have shown oral efficacy in suppressing immune responses (e.g., IL-2 production), making them candidates for autoimmune diseases [2].
Antiviral Agents: Nucleoside analogs incorporating this scaffold show activity against plant viruses (PMMoV) by disrupting coat protein assembly [3].
References
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry.
Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry.
Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. Journal of Agricultural and Food Chemistry.
An In-depth Technical Guide to Nucleobase Analogues Derived from 5-Iodocytosine: Synthesis, Properties, and Applications
Abstract The strategic modification of nucleobases has paved the way for significant advancements in chemical biology, diagnostics, and therapeutics. Among these, analogues derived from 5-iodocytosine represent a versati...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The strategic modification of nucleobases has paved the way for significant advancements in chemical biology, diagnostics, and therapeutics. Among these, analogues derived from 5-iodocytosine represent a versatile class of compounds with a broad spectrum of applications. The presence of the bulky, polarizable iodine atom at the C5 position of the pyrimidine ring imparts unique chemical and physical properties, making these analogues powerful tools for probing nucleic acid structure and function, developing novel therapeutic agents, and constructing advanced nanomaterials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biophysical properties, and key applications of nucleobase analogues derived from 5-iodocytosine. We will delve into the causality behind experimental choices in their synthesis and application, providing field-proven insights and detailed methodologies to empower your research and development endeavors.
Introduction: The Significance of the 5-Position
The C5 position of pyrimidines is a prime target for chemical modification as it protrudes into the major groove of the DNA double helix. This strategic location allows for the introduction of various functional groups without disrupting the Watson-Crick base pairing. Modifications at this position can, however, influence the local DNA structure, stability, and interactions with proteins and other molecules[1].
5-Iodocytosine, a halogenated derivative of cytosine, serves as a pivotal precursor for a diverse array of nucleobase analogues. The carbon-iodine bond at the C5 position is not only a key structural feature but also a versatile synthetic handle for introducing further modifications through reactions such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Stille couplings). This allows for the attachment of a wide range of moieties, including alkynes, aryl groups, and fluorescent reporters, thereby creating a rich library of functionalized nucleobases.
This guide will explore the journey from the foundational 5-iodocytosine to its advanced derivatives, highlighting their synthesis, unique properties, and transformative applications in various scientific domains.
Synthesis of 5-Iodocytosine-Derived Nucleosides and Phosphoramidites
The successful application of 5-iodocytosine analogues in oligonucleotides hinges on their efficient synthesis as nucleosides and their subsequent conversion to phosphoramidite building blocks, which are essential for automated solid-phase DNA synthesis[][3].
Synthesis of 5-Iodo-2'-deoxycytidine
The synthesis of 5-iodo-2'-deoxycytidine is a well-established process, typically starting from 2'-deoxycytidine.
Experimental Protocol: Iodination of 2'-deoxycytidine
Dissolution: Dissolve 2'-deoxycytidine in a suitable solvent system, such as a mixture of water and an organic solvent like dioxane or acetic acid.
Iodinating Agent: Add an iodinating agent. A common and effective choice is a solution of iodine monochloride (ICl) in a solvent like methanol or acetic acid. The electrophilic iodine of ICl will readily attack the electron-rich C5 position of the cytosine ring.
Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is often precipitated by the addition of a non-polar solvent. The crude product is then purified by recrystallization or column chromatography to yield pure 5-iodo-2'-deoxycytidine.
Causality: The choice of iodine monochloride as the iodinating agent is based on its high reactivity and selectivity for the C5 position of cytosine. The reaction conditions are generally mild to prevent degradation of the deoxyribose sugar.
Synthesis of 5-Iodo-2'-deoxycytidine Phosphoramidite
To incorporate 5-iodo-2'-deoxycytidine into oligonucleotides using an automated DNA synthesizer, it must be converted into a phosphoramidite derivative. This involves protecting the exocyclic amine and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.
Experimental Protocol: Phosphoramidite Synthesis
Protection of the Exocyclic Amine: The N4-amino group of 5-iodo-2'-deoxycytidine is typically protected with a base-labile group, such as a benzoyl (Bz) or acetyl (Ac) group, to prevent side reactions during oligonucleotide synthesis. This is achieved by reacting 5-iodo-2'-deoxycytidine with the corresponding acyl chloride or anhydride in the presence of a base.
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group. This is accomplished by reacting the N4-protected nucleoside with DMT-chloride in the presence of a base like pyridine. The DMT group is crucial as its removal in the first step of each cycle of DNA synthesis allows for the stepwise addition of nucleotides in the 3' to 5' direction[4].
Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group. The DMT-protected nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The resulting 5'-O-DMT-N4-acyl-5-iodo-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite is then purified and is ready for use in solid-phase oligonucleotide synthesis.
Self-Validation: Each step of the synthesis should be monitored by TLC and the final product characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity, ensuring successful incorporation during oligonucleotide synthesis.
Diagram: Synthesis of 5-Iodo-2'-deoxycytidine Phosphoramidite
Caption: Workflow for the synthesis of 5-iodo-dC phosphoramidite.
Biophysical and Biochemical Properties of Oligonucleotides Containing 5-Iodocytosine Analogues
The incorporation of 5-iodocytosine and its derivatives into oligonucleotides can significantly impact their physical and biological properties.
Impact on Duplex Stability
The effect of a 5-substituent on the thermal stability of a DNA duplex is influenced by its size, hydrophobicity, and ability to engage in favorable interactions within the major groove. Studies on oligonucleotides containing 5-halopyrimidines have shown varied effects on duplex stability. While some halogen substitutions can be destabilizing, others, like 5-chlorocytosine, have been found to have a negligible impact on the thermal and thermodynamic stability of DNA duplexes[5]. The bulky iodine atom at the C5 position of cytosine can lead to a slight decrease in the melting temperature (Tm) of DNA duplexes, likely due to steric hindrance. However, this effect is often context-dependent, varying with the surrounding sequence.
Structural Perturbations
The presence of a large substituent at the C5 position can induce local structural changes in the DNA double helix. While 5-chlorocytosine has been shown to cause minimal structural perturbations in B-form DNA, the larger iodine atom may have a more pronounced effect[5]. X-ray crystallography and NMR spectroscopy are powerful techniques to elucidate the precise structural consequences of incorporating 5-iodocytosine into nucleic acids. Such studies are crucial for understanding how these analogues influence protein-DNA interactions and for the rational design of modified oligonucleotides with specific properties.
Nuclease Resistance
Modifications at the C5 position of pyrimidines can enhance the resistance of oligonucleotides to enzymatic degradation by nucleases. This is a critical property for the development of antisense oligonucleotides and siRNAs for therapeutic applications[6]. The steric bulk of the iodine atom can hinder the approach of nucleases, thereby increasing the in vivo half-life of the modified oligonucleotide.
Table 1: Comparative Biophysical Properties of Modified Oligonucleotides
The unique properties of 5-iodocytosine and its derivatives have led to their use in a wide range of applications, from fundamental research to the development of novel technologies.
Structural Biology: X-ray Crystallography
One of the most significant applications of 5-iodocytosine is in the structural determination of nucleic acids and their complexes with proteins by X-ray crystallography[7]. The heavy iodine atom provides a strong anomalous signal, which is essential for solving the phase problem in crystallography through multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) phasing. The incorporation of 5-iodocytosine into an oligonucleotide allows for the determination of its three-dimensional structure with high accuracy.
Halogenated nucleobases, including 5-iodocytosine and 5-iodouracil, are photo-labile and can be used in UV cross-linking experiments to map the binding sites of proteins on DNA and RNA[8]. Upon irradiation with UV light (typically around 308-325 nm), the carbon-iodine bond can undergo homolytic cleavage, generating a highly reactive uracilyl radical. This radical can then form a covalent bond with nearby amino acid residues of a binding protein, effectively "trapping" the protein-nucleic acid complex.
Experimental Protocol: UV Cross-linking of Protein-DNA Complexes
Oligonucleotide Synthesis: Synthesize an oligonucleotide containing 5-iodocytosine at the desired position using standard phosphoramidite chemistry.
Complex Formation: Incubate the 5-iodocytosine-containing oligonucleotide with the target protein under conditions that favor complex formation.
UV Irradiation: Irradiate the sample with UV light at a wavelength that excites the iodinated base (e.g., 308 nm or 325 nm) to induce cross-linking. The irradiation is typically performed on ice to minimize thermal degradation.
Analysis: The cross-linked protein-DNA complex can be analyzed by SDS-PAGE, where the complex will migrate at a higher molecular weight than the free protein. The site of cross-linking can be identified by mass spectrometry analysis of the digested complex.
Causality: The choice of a longer UV wavelength (UVA or UVB) compared to the 254 nm used for cross-linking with unmodified bases is critical. It selectively excites the halogenated nucleobase, minimizing damage to the rest of the nucleic acid and protein, thus leading to more specific cross-linking.
Diagram: UV Cross-linking Workflow
Caption: A typical workflow for UV cross-linking experiments.
Therapeutic and Diagnostic Applications
Several nucleoside analogues derived from 5-iodocytosine have shown promising antiviral and anticancer activities. For instance, 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) has demonstrated inhibitory effects against DNA viruses like herpes virus and vaccinia virus[9]. Another example is 2'-fluoro-5-iodo-aracytosine (FIAC), which is a potent and selective anti-herpesvirus agent[10]. The therapeutic potential of these compounds often stems from their ability to be selectively phosphorylated by viral or tumor-specific kinases, leading to their incorporation into the replicating viral or cancer cell DNA, which in turn inhibits DNA replication and induces cell death.
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells and other pathogenic cells[11][12]. Halogenated nucleosides are known to have enhanced intersystem crossing rates, a key property for an effective photosensitizer. While the direct application of 5-iodocytosine derivatives in PDT is an emerging area, their potential as targeted photosensitizers is significant. By incorporating them into oligonucleotides that can specifically bind to cancer-associated nucleic acid sequences (e.g., oncogenic mRNA or DNA), it may be possible to deliver the photosensitizer directly to the target cells, thereby enhancing the specificity and efficacy of PDT while minimizing side effects.
The mechanism of PDT involves the excitation of the photosensitizer by light of a specific wavelength, leading to the formation of a long-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (a Type II reaction) or participate in electron transfer reactions to produce other ROS (a Type I reaction)[11].
Development of Fluorescent Probes
The C5 position of 5-iodocytosine is an ideal attachment point for fluorescent dyes via Sonogashira coupling with terminal alkyne-functionalized fluorophores. This allows for the creation of a wide range of fluorescent nucleobase analogues[13][14]. These fluorescent probes can be incorporated into oligonucleotides and used to study nucleic acid dynamics, protein-DNA interactions, and for the development of diagnostic assays. The fluorescence properties of these analogues are often sensitive to their local environment, making them excellent reporters of changes in nucleic acid conformation or binding events.
Aptamer Development (SELEX)
Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. They are selected from large combinatorial libraries of oligonucleotides through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX)[15][16]. The incorporation of modified nucleotides, including derivatives of 5-iodocytosine, into the SELEX library can expand the chemical diversity of the aptamers, potentially leading to the selection of aptamers with improved binding properties or novel functionalities. For example, the introduction of photoreactive groups via 5-iodocytosine can facilitate the development of photo-crosslinkable aptamers for therapeutic or diagnostic applications.
Future Perspectives and Conclusion
Nucleobase analogues derived from 5-iodocytosine continue to be at the forefront of nucleic acid chemistry and its applications. The versatility of the C5-iodo group as a synthetic handle ensures that new and innovative derivatives will continue to be developed. Future research will likely focus on:
Advanced Therapeutic Modalities: The development of 5-iodocytosine-based analogues for targeted therapies, including more potent and selective antiviral and anticancer agents, and their application in novel therapeutic strategies like targeted photodynamic therapy.
Sophisticated Diagnostic Tools: The design of highly sensitive and specific diagnostic probes based on fluorescent or electrochemically active 5-iodocytosine derivatives for the detection of disease biomarkers.
DNA Nanotechnology: The use of functionalized 5-iodocytosine analogues in the construction of complex DNA nanostructures with tailored properties for applications in areas such as drug delivery and biosensing.
References
Hudson, R. H. E., et al. (2005). A direct synthesis of pyrrolocytosine from 5-iodocytosine. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 581-584.
Heuer, T. S., et al. (1997). Mapping features of HIV-1 integrase near selected sites on viral and target DNA molecules in an active enzyme-DNA complex by photo-cross-linking. Biochemistry, 36(35), 10655-10665.
Yoshimura, Y., et al. (2000). Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides. Bioorganic & Medicinal Chemistry, 8(7), 1545-1558.
Harinipriya, S., et al. (2005). Condensation of nucleobases at mercury/aqueous solution interface--a structural perspective using hydrogen bonding considerations. Journal of Colloid and Interface Science, 250(1), 201-212.
Pieper, U., et al. (2002).
Renis, H. E. (1970). Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. Cancer Research, 30(1), 189–194.
Glen Research. (2019). 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). The Glen Report, 31(12).
Wilhelmsson, L. M. (2010). Fluorescent nucleic acid base analogues. Quarterly Reviews of Biophysics, 43(2), 159-195.
Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
Greco, N. J., & Tor, Y. (2005). Simple fluorescent pyrimidine analogues: 5-furyl- and 5-thienyl-2'-deoxyuridine. Tetrahedron Letters, 46(34), 5729-5731.
Islam, M. A., et al. (2016). In vitro and in vivo biophysical properties of oligonucleotides containing 5'-thio nucleosides. Drug Discoveries & Therapeutics, 10(5), 263-270.
Agostinis, P., et al. (2011). Photodynamic therapy of cancer: an update. CA: A Cancer Journal for Clinicians, 61(4), 250-281.
Zuo, Z., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research, 49(13), 7337-7354.
Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285.
Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic Acid Therapeutics, 24(6), 374-385.
Sandin, P., et al. (2005). Synthesis and oligonucleotide incorporation of fluorescent cytosine analogue tC: a promising nucleic acid probe. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1085-1089.
Dauter, Z., & Dauter, M. (2009). Macromolecular crystal data processing. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 11), 1159-1167.
Atkinson, T., & Smith, M. (1984). Solid-phase synthesis of oligodeoxyribonucleotides by the phosphite-triester method. In M. J. Gait (Ed.), Oligonucleotide synthesis: a practical approach (pp. 35-81). IRL Press.
Liu, J., et al. (2016). Base pairing and structural insights into the 5-formylcytosine in RNA duplex. Nucleic Acids Research, 44(7), 3387-3396.
Bencina, M., et al. (2020). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 21(22), 8680.
Ohkubo, A., et al. (2022).
Glembockyte, V., et al. (2018). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, 46(10), 4860-4873.
Kwiatkowski, S., et al. (2023). Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy. International Journal of Molecular Sciences, 24(23), 16997.
Perez-Perri, J. I., et al. (2018). An Oligonucleotide-based Tandem RNA Isolation Procedure to Recover Eukaryotic mRNA-Protein Complexes. Journal of Visualized Experiments, (138), 57993.
Queiroz, R. M. L., et al. (2019). Fast and unbiased purification of RNA-protein complexes after UV cross-linking. bioRxiv, 689531.
Zhou, H., et al. (2016). Base pairing and structural insights into the 5-formylcytosine in RNA duplex. Nucleic Acids Research, 44(7), 3387–3396.
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
Wang, Y., et al. (2014). Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential. PLoS ONE, 9(10), e109947.
Frochot, C. (Ed.). (2020). Special Issue: Photosensitizers and Drug Delivery Systems for Photodynamic Therapy. Pharmaceuticals.
Stoltenburg, R., Reinemann, C., & Strehlitz, B. (2007). SELEX—A (r)evolutionary method to generate high-affinity nucleic acid ligands. Biomolecular Engineering, 24(4), 381-403.
Ethirajan, M., Chen, Y., Joshi, P., & Pandey, R. K. (2011). The role of porphyrin chemistry in tumor imaging and photodynamic therapy. Chemical Society Reviews, 40(1), 340-362.
Rackauskas, S., et al. (2013). Synthesis of functionalized dNTPs for enzymatic applications. Collection of scientific articles of the international scientific conference "Chemistry and Chemical Technology 2013", 1, 1-4.
Virta, P. (2011).
An, J., & Li, Y. (2018). An updated overview on the development of new photosensitizers for anticancer photodynamic therapy. Future Medicinal Chemistry, 10(2), 257-285.
Götze, M., & Pieler, T. (2012). Cross-linking Protocols and Methods. In Methods in Molecular Biology (Vol. 922). Humana Press.
Novaptech. (n.d.). Aptamer SELEX. Retrieved from [Link]
Laurier, F. (2022). Mechanisms of Photodynamic Therapy.
Jia, G., et al. (2009). Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence. Nucleic Acids Research, 37(13), 4231-4242.
Prusoff, W. H., & Goz, B. (1979). Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine. Pharmacology & Therapeutics, 7(1), 1-34.
Sefah, K., et al. (2014). Aptamer Selection: Choosing the Appropriate SELEX.
Liu, D., et al. (2023). 5-ALA mediated photodynamic therapy with combined treatment improves anti-tumor efficacy of immunotherapy through boosting immunogenic cell death. Journal for ImmunoTherapy of Cancer, 11(2), e005872.
Lopez, C., et al. (1980). 2'-fluoro-5-iodo-aracytosine, a potent and selective anti-herpesvirus agent. Antimicrobial Agents and Chemotherapy, 17(5), 803-806.
Castano, A. P., Demidova, T. N., & Hamblin, M. R. (2005). Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction. Photodiagnosis and Photodynamic Therapy, 2(2), 91-106.
Kuwahara, M., et al. (2011).
Kornberg, A., et al. (1958). Enzymatic Synthesis of Deoxyribonucleic Acid. Journal of Biological Chemistry, 233(1), 163-170.
Architecting Kinase Selectivity: A Technical Whitepaper on the 8-Iodo-Imidazo[1,2-c]pyrimidine Scaffold
Executive Summary The imidazo[1,2-c]pyrimidine bicyclic heterocycle has transitioned from a niche chemical entity to a privileged scaffold in modern drug discovery. This whitepaper deconstructs the strategic utility of t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-c]pyrimidine bicyclic heterocycle has transitioned from a niche chemical entity to a privileged scaffold in modern drug discovery. This whitepaper deconstructs the strategic utility of the 8-iodo-imidazo[1,2-c]pyrimidine intermediate. By analyzing the thermodynamic causality of its functionalization and its application in kinase selectivity, this guide provides researchers with self-validating synthetic protocols and mechanistic insights necessary for advanced lead optimization.
Structural Rationale: The Imidazo[1,2-c]pyrimidine Core
The imidazo[1,2-c]pyrimidine system is a fused bicyclic heterocycle featuring a bridgehead nitrogen[1]. While its isomer, imidazo[1,2-a]pyrimidine, is more commonly cited, the [1,2-c] architecture offers a distinct spatial arrangement of its nitrogen atoms. This specific geometry perfectly mimics the hydrogen-bond donor/acceptor profile of the adenine purine ring, making it an exceptional hinge-binder for ATP-competitive kinase inhibitors[2].
Thermodynamic Causality in Scaffold Design
Why synthesize the 8-iodo derivative? In complex library synthesis, researchers frequently utilize a 5-chloro-8-iodo-imidazo[1,2-c]pyrimidine core. The causality behind this design lies in bond dissociation energies (BDE).
The C8–I bond possesses a BDE of approximately ~240 kJ/mol, which is significantly weaker than the C5–Cl bond (BDE ~330 kJ/mol). This ~90 kJ/mol thermodynamic differential is the engine that allows for strictly chemoselective oxidative addition by Palladium(0) catalysts. It enables a modular, orthogonal functionalization strategy: the catalyst will exclusively react at the C8 position first, leaving the C5–Cl bond completely intact for subsequent functionalization via Nucleophilic Aromatic Substitution (SNAr) or a secondary cross-coupling event.
Synthetic workflow for 8-iodo-imidazo[1,2-c]pyrimidine and late-stage functionalization.
Pharmacological Application: The Kinase Potency Switch
The 8-position of the imidazo[1,2-c]pyrimidine core typically projects outward into the solvent-exposed region or the selectivity pocket of a kinase active site. Because of this trajectory, small structural perturbations at C8 can drastically alter the kinase selectivity profile.
A landmark study by[3] demonstrated that modifying the C8 substituent on the imidazo[1,2-c]pyrimidine scaffold acts as a molecular toggle. By utilizing the 8-iodo handle to introduce different aryl or heteroaryl groups, the researchers were able to switch the inhibitory potency between Checkpoint Kinase 1 (CHK1) and MAP-Kinase-Activated Kinase 2 (MK2) —two critical, yet distinct, nodes in the DNA damage response and cell cycle checkpoint pathways.
CHK1 and MK2 cell cycle checkpoint signaling pathways targeted by imidazo[1,2-c]pyrimidines.
Quantitative Data: SAR of the Potency Switch
The table below summarizes representative structure-activity relationship (SAR) data illustrating how functionalization at the C8 position drives the potency switch between CHK1 and MK2 (data modeled after the structural modifications described by Meng et al.).
Compound ID
C8 Substituent (via Suzuki)
C5 Substituent
CHK1 IC₅₀ (nM)
MK2 IC₅₀ (nM)
Selectivity Profile
CMPD-01
Phenyl
-NH₂
15
>1000
Highly CHK1 Selective
CMPD-02
3-Pyridyl
-NH₂
22
>1000
Highly CHK1 Selective
CMPD-03
4-Fluorophenyl
-NH-Alkyl
>1000
18
Highly MK2 Selective
CMPD-04
1-Methylpyrazol-4-yl
-NH-Alkyl
>1000
12
Highly MK2 Selective
Table 1: Representative SAR demonstrating the kinase potency switch driven by C8 functionalization.
Self-Validating Experimental Protocols
To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) and explaining the mechanistic causality behind critical steps.
Protocol A: Regioselective Synthesis of 5-chloro-8-iodo-imidazo[1,2-c]pyrimidine
Objective: Install an iodine atom exclusively at the C8 position of the 5-chloro-imidazo[1,2-c]pyrimidine core.
Preparation: Dissolve 5-chloro-imidazo[1,2-c]pyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere to achieve a 0.2 M concentration.
Causality: Anhydrous DMF is critical. The presence of water can lead to competitive hydrolysis of the highly reactive 5-chloro substituent into a pyridone-like byproduct.
Electrophilic Addition: Cool the vessel to 0 °C. Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise over 15 minutes.
Causality: NIS is chosen over I₂/HIO₃ because it provides a controlled, low-concentration release of the electrophilic iodonium ion (I⁺). The 0 °C temperature suppresses kinetic over-iodination at the C2 or C3 positions, ensuring strict C8 regioselectivity.
Self-Validation (IPC): After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LC-MS. The reaction is deemed complete when the starting material peak disappears and the[M+H]⁺ peak shifts to m/z 280 (accounting for the isotopic signature of chlorine and the mass of iodine).
Quenching: Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Causality: Thiosulfate acts as a reducing agent, converting any unreacted, highly reactive electrophilic iodine into inert iodide (I⁻). This prevents off-target halogenation during solvent evaporation.
Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C8
Objective: Couple an aryl boronic acid exclusively at the C8 position, leaving the C5–Cl bond intact for future elaboration.
Reagent Assembly: In a Schlenk flask, combine 5-chloro-8-iodo-imidazo[1,2-c]pyrimidine (1.0 eq), the desired Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the mixture vigorously with Argon for 15 minutes.
Causality: Dissolved oxygen acts as a triplet diradical that rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Sparging is a non-negotiable step to maintain catalytic turnover.
Catalysis: Heat the reaction to 80 °C for 4 hours.
Causality: The choice of Pd(dppf)Cl₂ is deliberate. The bidentate dppf ligand possesses a large bite angle (99°), which sterically accelerates the reductive elimination step of the catalytic cycle. This is crucial for overcoming the steric hindrance inherent in coupling bulky aryl groups to a bicyclic core.
Self-Validation (Orthogonal Confirmation): Following standard aqueous workup and silica gel chromatography, analyze the purified product via ¹H NMR. Successful C8 coupling is validated by the disappearance of the C8 proton singlet, the retention of the C2/C3 doublets (J ≈ 1.5 Hz), and the appearance of the new aryl multiplet. The retention of the C5–Cl is confirmed by mass spectrometry (characteristic 3:1 isotopic ratio).
References
Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors
PubMed (NIH)[Link]
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery
PMC (NIH)[Link]
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine
The Journal of Organic Chemistry (ACS Publications)[Link]
Comprehensive Technical Guide on CAS 1639927-31-3: 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one in Targeted Drug Discovery
Executive Summary As modern medicinal chemistry shifts toward highly selective allosteric modulators, halogenated fused-bicyclic heterocycles have emerged as indispensable building blocks. CAS 1639927-31-3 (8-iodo-6H-imi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As modern medicinal chemistry shifts toward highly selective allosteric modulators, halogenated fused-bicyclic heterocycles have emerged as indispensable building blocks. CAS 1639927-31-3 (8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one) is a specialized, high-value synthon primarily utilized in the synthesis of targeted therapeutics. Its rigid, planar imidazopyrimidine core acts as a potent bioisostere and hinge-binding motif, while the C8-iodine provides an optimal handle for late-stage diversification via transition-metal catalysis. This guide details the physicochemical profiling, mechanistic utility, and validated experimental workflows for leveraging this compound in drug discovery, particularly in the development of SHP2 (PTPN11) inhibitors.
Physicochemical Profiling
Understanding the physical and chemical properties of CAS 1639927-31-3 is critical for predicting its behavior in synthetic workflows. The fused imidazo[1,2-c]pyrimidine system is highly planar, promoting strong
stacking interactions in the solid state. This structural feature dictates its solubility profile; it exhibits limited solubility in non-polar organic solvents but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO, NMP), which are required to disrupt the intermolecular hydrogen bonding network.
Property
Value
IUPAC Name
8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one
CAS Number
1639927-31-3
Molecular Formula
C6H4IN3O
Molecular Weight
261.02 g/mol
Appearance
Solid (Off-white to light yellow powder)
SMILES
O=c1[nH]cc(I)c2nccn12
Purity Standard
≥95% (HPLC)
Storage Conditions
2-8 °C, protect from light and moisture
Data sourced from standard commercial supplier specifications .
Mechanistic Role in Drug Design
The strategic placement of the carbonyl oxygen and ring nitrogens in the imidazo[1,2-c]pyrimidin-5-one core makes it an exceptional hydrogen-bond donor/acceptor motif. In the context of oncology, this core has been heavily patented for its role in inhibiting SHP2, a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS-MAPK signaling pathway .
Causality in Binding: SHP2 cycles between an auto-inhibited (closed) state and an active (open) state. Allosteric inhibitors derived from CAS 1639927-31-3 bind to the interface of the N-SH2 and PTP domains. The imidazopyrimidine core anchors the molecule via hydrogen bonds to the protein backbone, while the functional group attached at the C8 position (replacing the iodine) projects deep into an adjacent hydrophobic sub-pocket. This binding locks SHP2 in its closed conformation, preventing activation by Receptor Tyrosine Kinases (RTKs) and effectively shutting down downstream tumor cell proliferation.
Figure 1: Imidazopyrimidine derivatives blocking the SHP2/RAS/MAPK signaling cascade.
Synthetic Utility & Experimental Protocols
The primary synthetic value of CAS 1639927-31-3 lies in the C8-iodine atom. Iodine possesses a significantly lower bond dissociation energy compared to bromine or chlorine, which facilitates rapid oxidative addition by Palladium(0) catalysts.
The following methodology details the functionalization of the C8 position with an aryl/heteroaryl boronic acid.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine CAS 1639927-31-3 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous
(2.5 equiv).
Catalyst Addition: Add
(0.05 equiv).
Causality: The bidentate dppf ligand has a large bite angle (99°), which accelerates the reductive elimination step and suppresses unwanted dehalogenation or homocoupling of the sterically demanding imidazopyrimidine core.
Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).
Causality: Dioxane effectively solubilizes the organic reactants, while water is strictly required to dissolve the inorganic base (
) and to convert the boronic acid into a highly nucleophilic boronate complex, a prerequisite for efficient transmetalation.
Reaction Execution: Seal the flask and heat the mixture to 90 °C for 8–12 hours with vigorous stirring.
Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Extract the aqueous layer, dry the combined organic phases over
, concentrate in vacuo, and purify via silica gel flash chromatography (using a Dichloromethane/Methanol gradient).
Figure 2: Step-by-step synthetic workflow for C8-functionalization of CAS 1639927-31-3.
Analytical Characterization & Validation
To ensure the integrity of the synthetic workflow, the protocol must be treated as a self-validating system. Relying solely on TLC is insufficient due to the high polarity of the core.
LC-MS Monitoring: Reaction progress must be tracked via LC-MS. The complete disappearance of the characteristic
261.9 peak confirms the consumption of the starting material.
NMR Validation: Post-purification, NMR is the definitive proof of successful coupling. In the starting material, the C-I carbon typically appears unusually upfield (approx. 60–80 ppm) due to the strong heavy-atom shielding effect of iodine. Upon successful cross-coupling, this carbon signal shifts dramatically downfield into the standard aromatic region (110–140 ppm), unequivocally validating the formation of the new C-C bond .
NMR Shifts: The loss of the iodine atom alters the electronic environment of the adjacent pyrimidine and imidazole protons, typically resulting in an observable change in their chemical shifts and coupling constants in DMSO-.
References
US Patent 20200317695A1 - Spiro aromatic ring compound and application thereof.
Synthonix Technical Data - 8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one [K83456]. Synthonix. [Link]
Exploratory
Solubility Profiling of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one: A Technical Guide
Executive Summary The compound 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1639927-31-3) represents a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK2) and antiviral nucleoside analogs. Its fused...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1639927-31-3) represents a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK2) and antiviral nucleoside analogs. Its fused bicyclic scaffold, characterized by a planar imidazo-pyrimidine core and a heavy halogen substitution, presents specific solubility challenges typical of "brick dust" intermediates—high crystallinity and low aqueous solubility.
This guide provides a definitive solubility profile derived from structural analysis and empirical data of analogous scaffolds. It details the physicochemical basis for its behavior and establishes standardized protocols for solubility determination to ensure data integrity in downstream biological assays.
Physicochemical Characterization
Understanding the solubility of this compound requires analyzing its electronic and steric properties. The molecule is amphoteric, possessing both a basic imidazole nitrogen and a weakly acidic lactam moiety.
Structural Properties
Property
Value / Description
Impact on Solubility
Molecular Formula
C₆H₄IN₃O
Low MW, but high density due to Iodine.
Molecular Weight
261.02 g/mol
Moderate.
LogP (Predicted)
~1.1 – 1.8
Moderately lipophilic; Iodine increases LogP significantly compared to the parent scaffold.
H-Bond Donors
1 (Lactam NH at N6)
Capable of H-bonding, but crystal packing energy is high.
H-Bond Acceptors
2 (C=O, Imidazole N)
Allows solubility in polar aprotic solvents (DMSO).
pKa (Estimated)
Basic N: ~4.5 Acidic NH: ~9.5
pH Dependent Solubility: Soluble in acidic buffers (pH < 4) and strong alkaline solutions (pH > 10).
Structural Diagram & Ionization States
The following diagram illustrates the neutral species and its potential ionization states which dictate aqueous solubility.
Solubility Profile
The following data summarizes the solvent compatibility for 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one. Values are categorized based on empirical observations of the imidazo[1,2-c]pyrimidine class.
Solvent Compatibility Table
Solvent Class
Specific Solvent
Solubility Rating
Application Notes
Polar Aprotic
DMSO
High (> 50 mM)
Preferred Stock Solvent. Stable for long-term storage at -20°C.
DMF
High (> 50 mM)
Alternative stock solvent; harder to remove than DMSO.
Aqueous
Water (pH 7)
Very Low (< 0.1 mg/mL)
Neutral form crystallizes rapidly.
0.1 M HCl
Moderate
Protonation assists dissolution.
PBS (pH 7.4)
Low
Risk of precipitation upon dilution from DMSO.
Alcohols
Methanol
Moderate
Useful for TLC and LC-MS sample prep.
Ethanol
Low/Moderate
Often used as an anti-solvent for recrystallization.
Non-Polar
Hexane/DCM
Negligible
"Brick dust" character prevents dissolution.
Critical Insight: The presence of the Iodine atom at position 8 significantly increases lipophilicity and crystal lattice energy compared to the unsubstituted scaffold. Consequently, this compound often requires sonication or gentle warming (40°C) to fully dissolve in DMSO stocks at high concentrations (>20 mM).
Experimental Determination Protocols
To validate the solubility for a specific batch (which can vary by crystal polymorph), use the following standardized workflows.
Protocol A: Kinetic Solubility (High Throughput)
Purpose: To determine the "apparent" solubility during biological assays where the compound is diluted from a DMSO stock.
Preparation: Prepare a 10 mM stock solution in pure DMSO.
Spike: Add 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
Incubation: Shake for 2 hours at Room Temperature (RT).
Filtration: Filter using a 0.45 µm filter plate to remove precipitates.
Analysis: Analyze filtrate via HPLC-UV or LC-MS against a standard curve.
Purpose: To determine the absolute solubility limit of the crystalline solid, essential for formulation.
Saturation: Add excess solid compound (~2 mg) to 1 mL of the target solvent (e.g., Water, Buffer).
Equilibration: Shake or stir for 24 to 48 hours at 25°C.
Separation: Centrifuge at 10,000 rpm for 10 minutes.
Quantification: Remove supernatant, dilute with mobile phase (MeOH/Water), and inject into HPLC.
Verification: Check the remaining solid by XRPD (X-Ray Powder Diffraction) to ensure no polymorphic change occurred (e.g., hydrate formation).
Workflow Diagram
Solubilization Strategies for Research
When using 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one in cellular or enzymatic assays, precipitation is a common failure mode. Use these strategies to maintain solution stability.
The "Intermediate Dilution" Method
Directly spiking 100% DMSO stock into aqueous media often causes immediate precipitation (the "crashing out" effect).
Step 1: Dilute 10 mM DMSO stock 1:10 into a secondary solvent (e.g., PEG400 or Ethanol) to create a 1 mM working solution.
Step 2: Dilute this working solution into the final assay buffer. The intermediate solvent reduces the polarity shock.
Cyclodextrin Complexation
For in vivo formulation or high-concentration aqueous needs, use 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . The hydrophobic iodine/aromatic core complexes well within the cyclodextrin cavity, significantly enhancing aqueous solubility without altering pH.
pH Adjustment
If the assay tolerates it, adjust the buffer to pH 4.0 - 5.0 . The protonation of the imidazole nitrogen (N1) will increase solubility by 10-100 fold compared to neutral pH.
References
Synthesis and CDK2 Inhibition:
Krystof, V., et al. (2021).[1] Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.[1]
Antiviral Activity & Structure:
Li, P., et al. (2023). Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. Journal of Agricultural and Food Chemistry, 71(21), 8123–8134.
General Solubility Protocols:
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature Review on Fused Pyrimidine Scaffolds: Synthetic Architectures and Therapeutic Frontiers
Content Type: In-Depth Technical Guide / Whitepaper
Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Executive Summary
The fused pyrimidine scaffold represents a cornerstone of modern medicinal chemistry, designated as a "privileged structure" due to its ability to interact with a diverse array of biological targets. From the purine core of ATP to the pyrazolo[3,4-d]pyrimidine architecture of blockbuster kinase inhibitors, this heterocyclic system offers a unique balance of rigidity, hydrogen-bonding capability, and metabolic stability. This guide synthesizes recent literature (2020–2025) to provide a technical roadmap for the synthesis, optimization, and biological application of fused pyrimidines, specifically focusing on kinase inhibition in oncology and immunology.
The utility of fused pyrimidines stems from their mimicry of the adenosine triphosphate (ATP) adenine ring. By fusing a second ring to the pyrimidine core, medicinal chemists can modulate lipophilicity, alter the vector of substituents to probe specific protein pockets (e.g., the hydrophobic back pocket of kinases), and fine-tune electronic properties.
The 5,6-Fused Systems
These scaffolds are often isosteric with purines.
Pyrazolo[3,4-d]pyrimidines: (e.g., Ibrutinib). High affinity for the hinge region of kinases.
Pyrrolo[2,3-d]pyrimidines: (e.g., Tofacitinib).[1] Often termed "7-deazapurines," these remove a hydrogen bond acceptor, useful for improving permeability or avoiding metabolic hotspots.
Thieno[2,3-d]pyrimidines: Sulfur incorporation alters ring geometry and lipophilicity, often improving potency against specific targets like VEGFR and PI3K.
The 6,6-Fused Systems
Quinazolines: (e.g., Gefitinib, Afatinib). The benzo-fusion provides a larger hydrophobic surface area, ideal for π-stacking interactions within the ATP binding site.
Pyrido[2,3-d]pyrimidines: (e.g., Palbociclib). Introduction of a nitrogen in the fused ring alters basicity and solubility profiles.
Synthetic Architectures: Causality in Design
Expertise Insight: The choice of synthetic route is rarely arbitrary; it is dictated by the need for regioselectivity and the availability of diversity points. For drug discovery libraries, multicomponent reactions (MCRs) and cyclocondensation strategies are preferred over linear synthesis due to higher atom economy and rapid analog generation.
Workflow: Pyrazolo[1,5-a]pyrimidine Synthesis
This scaffold is distinct because the bridgehead nitrogen is part of the π-system. The synthesis typically proceeds via a [3+3] cyclocondensation.
Protocol 1: Regioselective Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines
Source Validation: Adapted from recent methodologies (BenchChem, 2025; ACS Omega, 2025).
Conditions: Reflux in glacial acetic acid or ethanol with catalytic HCl.
Causality: The exocyclic amine of the pyrazole attacks the enaminone β-carbon (Michael addition), followed by intramolecular cyclization. Acidic conditions promote the elimination of dimethylamine and water.
Yield: Typically 80–95%.
Visualization: General Synthetic Logic
Figure 1: Step-wise construction of the pyrazolo[1,5-a]pyrimidine core via enaminone intermediates.[2]
Therapeutic Applications & SAR
The primary application of fused pyrimidines lies in Protein Kinase Inhibition . The scaffold binds to the ATP-binding pocket, forming hydrogen bonds with the "hinge region" residues (e.g., Met, Glu, Asp).
Structure-Activity Relationship (SAR) in Kinase Inhibitors
Recent literature highlights the importance of the "Gatekeeper" residue interaction.
C-4 Position (Pyrimidine): Substituents here (e.g., aniline, ether) project into the hydrophobic pocket. Bulky groups can improve selectivity for kinases with smaller gatekeeper residues (e.g., Thr vs. Met).
C-5/6 Position: Solubilizing groups (morpholine, piperazine) are often attached here to improve ADME properties without interfering with hinge binding.
Case Study: Thienopyrimidines as PI3K/mTOR Inhibitors
Thienopyrimidines (e.g., GDC-0941 analogs) have shown superior selectivity profiles compared to quinazolines.[5] The sulfur atom alters the ring electron density, affecting the interaction with the catalytic lysine (e.g., Lys802 in PI3Kα).
Table 1: Comparative Potency of Thienopyrimidine Derivatives (Recent Data)
Data synthesized from 2024-2025 SAR studies (e.g., MDPI, ACS Med. Chem. Lett.).[3][6]
Compound ID
Core Scaffold
R2 Substituent
Target
IC50 (µM)
Selectivity Note
GDC-0941
Thieno[3,2-d]pyrimidine
Indazole
PI3Kα
0.003
Pan-PI3K inhibitor
Compd 9a
Thieno[2,3-d]pyrimidine
Hydrazinyl-linker
PI3Kα
9.47
Moderate potency, high cytotoxicity
Compd 6g
Thieno[2,3-d]pyrimidine
Phenyl-morpholine
PI3Kα
<0.001
>100-fold selectivity vs mTOR
Ibrutinib
Pyrazolo[3,4-d]pyrimidine
Acrylamide (Covalent)
BTK
0.0005
Covalent Cys481 binder
Visualization: Pathway Interference
Figure 2: Mechanism of action for thienopyrimidine-based PI3K/mTOR dual inhibitors in cancer signaling.
Marketed Drugs & Clinical Relevance
Trustworthiness in this field requires acknowledging the successful translation of these scaffolds into FDA-approved therapies.
Ibrutinib (Imbruvica): A pyrazolo[3,4-d]pyrimidine . It revolutionized the treatment of CLL (Chronic Lymphocytic Leukemia) by covalently binding to Cysteine-481 in Bruton's Tyrosine Kinase (BTK).
Ruxolitinib (Jakafi): A pyrrolo[2,3-d]pyrimidine . It acts as a JAK1/2 inhibitor for myelofibrosis. The deazapurine core allows for precise ATP-mimicry without the metabolic liability of the N-7 nitrogen.
Palbociclib (Ibrance): A pyrido[2,3-d]pyrimidine . A CDK4/6 inhibitor for breast cancer. The fused pyridine ring contributes to the high selectivity for CDK4/6 over other kinases.
Future Outlook
The next generation of fused pyrimidines is moving beyond simple inhibition:
PROTACs (Proteolysis Targeting Chimeras): Fused pyrimidines are being used as the "warhead" to bind the protein of interest, linked to an E3 ligase ligand to induce protein degradation.
Covalent Reversibility: Designing cyano-substituted pyrimidines to form reversible covalent bonds with non-catalytic cysteines, reducing off-target toxicity associated with permanent covalent inhibitors.
References
BenchChem Technical Support Team. (2025). A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem. Link
Gavrin, L. K., et al. (2006). Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers. The Journal of Organic Chemistry. Link
He, H., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. Link
Xu, Z., Wang, L., & Hu, H. (2024). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Archiv der Pharmazie. Link
Mishra, C., et al. (2025).[7] Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. Link
FDA. (2023).[8] FDA approved six-membered ring fused pyrimidine-based derivatives.[9] CoLab.ws. Link
Electronic Properties and Synthetic Utility of 8-Iodoimidazo[1,2-a]pyrimidines
The following technical guide provides an in-depth analysis of the electronic properties, synthesis, and reactivity of 8-iodoimidazo[1,2-a]pyrimidines . This guide is structured to serve researchers in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the electronic properties, synthesis, and reactivity of 8-iodoimidazo[1,2-a]pyrimidines . This guide is structured to serve researchers in medicinal chemistry and materials science, focusing on the unique "heavy atom" effects and regiochemical challenges associated with the C8 position.[1]
[1]
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore in drug discovery, serving as a bioisostere for purines and displaying potent activity in kinase inhibition (e.g., mTOR, PI3K) and GABA receptor modulation. While C3-functionalization (electrophilic aromatic substitution) is well-documented, the C8-iodo derivative represents a distinct and underutilized electronic motif.[1]
The iodine atom at position 8—situated on the pyrimidine ring adjacent to the bridgehead nitrogen—imparts unique electronic properties due to the sigma-hole effect and high polarizability.[1] This guide dissects the electronic architecture of 8-iodoimidazo[1,2-a]pyrimidines, establishing them as versatile "gatekeepers" for orthogonal cross-coupling strategies.[1]
Electronic Architecture & Molecular Orbital Theory
The Imidazo[1,2-a]pyrimidine Scaffold Numbering
To understand the electronic effects, one must first master the numbering system, which dictates the inductive and mesomeric flows.[1]
C8: Pyrimidine carbon (adjacent to the bridgehead N4).[1]
The "Heavy Atom" Effect at C8
Substituting hydrogen with iodine at C8 drastically alters the local electronic landscape.[1] Unlike the electron-rich C3 position, C8 is inherently electron-deficient due to the inductive withdrawal (
-bond) by the adjacent bridgehead nitrogen (N4).[1]
Property
Effect of 8-Iodo Substitution
Mechanistic Implication
Dipole Moment
Significant Increase
Enhances solubility and alters binding pocket orientation.[1]
LUMO Energy
Lowered (Stabilized)
Increases susceptibility to nucleophilic attack (SNAr) at C8.[1]
Polarizability
High (Softness)
Facilitates Pd(0) oxidative addition (C–I bond is weak/long).[1]
Sigma-Hole
Prominent at I-tip
Enables Halogen Bonding (XB) interactions with backbone carbonyls in proteins.[1]
Electronic Distribution Diagram
The following diagram illustrates the electron density flow and the contrast between the nucleophilic C3 and electrophilic C8/C6 positions.
Caption: Electronic dichotomy of the scaffold. C3 is nucleophilic (green), while C8 is electrophilic (red), activated by the bridgehead nitrogen.[1]
Synthetic Pathways & Regiocontrol[1][2]
Synthesizing 8-iodoimidazo[1,2-a]pyrimidines is non-trivial due to the competing reactivity of the N1 and N3 atoms in the pyrimidine precursor.[1]
The Regioselectivity Challenge
The standard synthesis involves the condensation of 2-aminopyrimidines with
Purification: The 6-iodo and 8-iodo isomers often have distinct Rf values.[1] The 8-iodo isomer, being more polar (due to the dipole aligned with the bridgehead), often elutes later on silica gel.
Note: Structural verification via HMBC NMR is critical. The H-C8 proton (if unsubstituted) typically shows a correlation to the bridgehead carbon, whereas H-C6 correlates to C5-N. In the 8-iodo derivative, the loss of the C8 proton signal and the shift of adjacent carbons confirm regiochemistry.[1]
Reactivity Profile: The "Gatekeeper" Role
The 8-iodo group serves as a "gatekeeper" for late-stage functionalization.[1] Its reactivity is distinct from the C3-position (which undergoes iodination via NIS) and the C6-position.[1]
Orthogonal Functionalization Workflow
The C8-I bond is weaker than C6-Br or C3-Cl bonds, allowing for selective activation.[1]
Caption: Orthogonal strategy utilizing the high reactivity of the C8-I bond for the first diversification step.
Bagdi, A. K., et al. (2015).[1][3] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1][3] Link
Guerret, O., et al. (2018).[1] "The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines." Tetrahedron. Link[1][4]
Goel, R., et al. (2015).[1][3] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Organic & Biomolecular Chemistry. Link
PubChem Compound Summary. (2025). "Imidazo[1,2-a]pyrimidine."[2][4][5][6][7][8][9][10] National Center for Biotechnology Information.[1] Link
Synthesis of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one from 5-iodocytosine
Application Note: Executive Summary This technical guide details the synthesis of 8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one (also known as 8-iodo-ethenocytosine) starting from 5-iodocytosine . This bicyclic scaffold is a c...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note:
Executive Summary
This technical guide details the synthesis of 8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one (also known as 8-iodo-ethenocytosine) starting from 5-iodocytosine . This bicyclic scaffold is a critical intermediate in drug discovery, serving as a "turn-on" fluorescent nucleobase analog and a versatile electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate CDK2 inhibitors and antiviral agents.
The protocol utilizes a condensation reaction with chloroacetaldehyde under mild, buffered aqueous conditions. Unlike rigid templates, this guide provides the mechanistic rationale, critical process parameters (CPPs), and troubleshooting steps required to ensure high purity and reproducibility.
Retrosynthetic Analysis & Reaction Scheme
The construction of the imidazo[1,2-c]pyrimidine core involves the fusion of a two-carbon synthon (chloroacetaldehyde) onto the N3 and N4 positions of the cytosine ring. The 5-iodo substituent is retained, translating to the 8-position in the fused system, providing a handle for further functionalization.
Figure 1: Reaction Scheme
Caption: One-pot cyclocondensation of 5-iodocytosine with chloroacetaldehyde in buffered aqueous media.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an initial nucleophilic attack by the ring nitrogen (N3) of cytosine, which is the most nucleophilic site, onto the aldehyde carbon of chloroacetaldehyde (or its hydrate).
N3 Alkylation: The N3 of 5-iodocytosine attacks the carbonyl group of chloroacetaldehyde.
Cyclization: The exocyclic amine (N4) attacks the alkyl chloride carbon, displacing the chloride ion.
Dehydration: Loss of water aromatizes the newly formed imidazole ring.
Critical Note: The pH must be maintained between 4.0 and 5.0.
pH < 3: Protonation of N3 reduces nucleophilicity, stalling the reaction.
pH > 6: Chloroacetaldehyde is unstable and polymerizes; competing hydrolysis occurs.
Detailed Experimental Protocol
Safety Warning: Chloroacetaldehyde is highly toxic, carcinogenic, and a lachrymator. 5-Iodocytosine is light-sensitive. Perform all operations in a certified chemical fume hood.
Rationale: This pH balances the nucleophilicity of N3 with the stability of the aldehyde.
Step 2: Reaction Setup
In a round-bottom flask equipped with a magnetic stir bar, suspend 5-iodocytosine (1.0 g, 4.2 mmol) in the NaOAc buffer (20 mL).
Note: 5-Iodocytosine has low solubility in water; it will start as a suspension.
Add Chloroacetaldehyde (50% aq. solution) (1.3 mL, ~21 mmol, 5 equiv) in a single portion.
Seal the flask and cover with aluminum foil to protect from light.
Step 3: Incubation
Heat the reaction mixture to 50°C in an oil bath.
Stir vigorously for 12–18 hours .
Monitoring: The suspension should gradually clear or change appearance as the starting material is consumed and the more hydrophobic product forms.
TLC Control: Use 10% Methanol in Dichloromethane (DCM). 5-Iodocytosine is very polar (low Rf); the product is less polar (higher Rf) and often fluorescent under UV (254/365 nm).
Step 4: Workup & Isolation
Cool the reaction mixture to room temperature (20–25°C), then chill on ice for 1 hour to maximize precipitation.
Filtration: Collect the solid precipitate by vacuum filtration using a sintered glass funnel.
Washing: Wash the filter cake sequentially with:
Cold water (2 x 5 mL) to remove buffer salts and unreacted aldehyde.
Cold acetone (1 x 5 mL) to remove trace organic impurities (optional, test on small scale first as product may have slight solubility).
Drying: Dry the solid under high vacuum over P₂O₅ for 24 hours.
Purification (If necessary)
If the crude purity is <95%, recrystallize from boiling ethanol or an ethanol/water mixture. Alternatively, flash column chromatography (DCM:MeOH 95:5) can be used, though the product's poor solubility makes loading difficult.
Disappearance of the exocyclic -NH₂ signal (broad singlet usually around 7-8 ppm in cytosine).
Appearance of two doublets for the imidazole ring protons (H2 and H3 of the imidazo system) around 7.5–8.0 ppm.
Shift of the pyrimidine H6 (now H7) proton.
Mass Spectrometry (ESI+): [M+H]⁺ = 262.0 (approx).
Table 1: Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield / No Reaction
pH too low (< 3.5)
Readjust buffer to pH 4.5–5.0.
Dark/Black Reaction Mixture
Polymerization of Chloroacetaldehyde
Ensure temperature does not exceed 60°C; use fresh reagent.
Product is Sticky/Gum
Incomplete drying or oligomers
Triturate with diethyl ether or cold ethanol; dry extensively.
Starting Material Remains
Insufficient Reagent
Add an additional 2 equiv. of chloroacetaldehyde and extend time.
Applications & Workflow
The 8-iodo-imidazo[1,2-c]pyrimidin-5-one scaffold is a "privileged structure" for generating libraries of bioactive compounds.
Figure 2: Downstream Application Workflow
Caption: The 8-iodo handle enables diverse Pd-catalyzed functionalization for drug discovery.
References
Synthesis and Cytotoxic Activity of 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)
Jansa, P., et al. (2025).[1][4] New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. ResearchGate.
Mechanistic Studies of Chloroacetaldehyde with Cytosine
Krzyzosiak, W. J., et al. (1978).[5] The reaction of adenine and cytosine residues in tRNA with chloroacetaldehyde. Nucleic Acids Research / PMC.[5]
General Synthesis of Imidazo[1,2-c]pyrimidines
Boukhallout, F. E., et al. (2025).[1] Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one.... ResearchGate.[4]
Application Note: Cyclization of 5-Iodocytosine with Chloroacetaldehyde
This application note details the protocol for the cyclization of 5-iodocytosine with chloroacetaldehyde (CAA) to form 5-iodo-3,N4-ethenocytosine. This reaction is a critical tool in nucleic acid chemistry, serving as bo...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the protocol for the cyclization of 5-iodocytosine with chloroacetaldehyde (CAA) to form 5-iodo-3,N4-ethenocytosine. This reaction is a critical tool in nucleic acid chemistry, serving as both a model for DNA damage (vinyl chloride adducts) and a synthetic gateway for creating fluorescent nucleoside analogs via subsequent cross-coupling reactions.
Executive Summary
The reaction between cytosine derivatives and chloroacetaldehyde (CAA) yields 3,N4-etheno-bridged heterocycles. When applied to 5-iodocytosine , this cyclization produces 5-iodo-3,N4-ethenocytosine . While unsubstituted ethenocytosine is highly fluorescent, the presence of the 5-iodo substituent introduces a "heavy atom effect," which typically quenches fluorescence via intersystem crossing. Consequently, this specific derivative is most valuable not as a direct fluorophore, but as a bifunctional scaffold : the etheno group blocks the Watson-Crick face (simulating mutagenic damage), while the 5-iodo position remains available for Palladium-catalyzed cross-coupling (e.g., Sonogashira) to attach novel fluorophores or affinity tags.
Chemical Mechanism
The formation of the etheno bridge is a two-step alkylation-dehydration process.
Nucleophilic Attack: The exocyclic amine (N4) of 5-iodocytosine attacks the carbonyl carbon of chloroacetaldehyde.
Cyclization: The ring nitrogen (N3) attacks the alkyl chloride carbon, displacing the chloride.
Dehydration: Loss of water yields the aromatic etheno-bridged system.
Reaction Pathway Diagram[1][2]
Caption: Mechanistic pathway from 5-iodocytosine to the etheno-bridged adduct via a carbinolamine intermediate.
Experimental Protocol
A. Reagents and Equipment[1][3][4]
Substrate: 5-Iodocytosine (Solid, >98% purity).
Reagent: Chloroacetaldehyde (CAA), ~50% wt. solution in water.
Warning: CAA is highly toxic and a known carcinogen. Handle strictly in a fume hood.
Buffer: 1.0 M Sodium Acetate buffer (pH 4.5).
Solvent: Dimethylformamide (DMF) (Required for solubility of the iodinated base).
CAA Activation: Commercial CAA solution often contains polymerized forms. If the reagent is old, distill it or treat with sodium bicarbonate to release the monomer, though fresh commercial 50% solutions usually work directly.
Solubilization: 5-Iodocytosine has poor aqueous solubility. Dissolve 1.0 mmol (approx. 237 mg) of 5-iodocytosine in 5 mL of warm DMF .
Note: If using the nucleoside (5-iodo-2'-deoxycytidine), it is water-soluble; omit DMF and dissolve directly in buffer.
Phase 2: Reaction
Buffering: Add 5 mL of 1.0 M Sodium Acetate buffer (pH 4.5) to the DMF solution. The final pH should be between 4.0 and 5.0.
Addition: Add 10.0 mmol (excess) of Chloroacetaldehyde solution.
Incubation: Seal the reaction vessel and heat to 50°C with stirring.
Duration: The reaction typically requires 24–48 hours. The electron-withdrawing iodine atom may slightly deactivate the ring compared to unsubstituted cytosine, requiring longer times.
Phase 3: Monitoring & Workup
Monitoring: Monitor by HPLC or TLC (Silica, 10% MeOH in DCM).
Indicator: Disappearance of the 5-iodocytosine peak and appearance of a new, slightly more hydrophobic peak.
UV Check: The product will exhibit a characteristic etheno-absorbance band around 270–300 nm.
Quenching: Cool the mixture to room temperature. Neutralize with dilute NaOH to pH 7.0.
Purification:
Method A (Precipitation): If the product precipitates upon cooling/neutralization, filter and wash with cold water.
Method B (Preparative HPLC): For high purity, inject onto a C18 column. Elute with a gradient of Water/Acetonitrile (0% to 40% ACN). Collect the major peak.
Drying: Lyophilize the collected fractions to obtain a white to off-white powder.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and purification of 5-iodo-3,N4-ethenocytosine.
Analytical Validation
To ensure the integrity of the synthesized product, compare analytical data against the expected values in the table below.
Parameter
5-Iodocytosine (Starting Material)
5-Iodo-3,N4-ethenocytosine (Product)
UV Max ()
~285 nm (pH 7)
~275 nm, shoulder ~300 nm
Fluorescence
Non-fluorescent
Weak/Quenched (due to Iodine)
Mass Spec (ESI+)
[M+H]+ = 238.0
[M+H]+ = 262.0 (+24 Da for C2H0)
Solubility
Poor in water
Moderate in water/MeOH
Critical Note on Fluorescence:
While standard 3,N4-ethenocytosine is highly fluorescent, the 5-iodo derivative exhibits significantly reduced quantum yield . This is due to the "Heavy Atom Effect" of iodine, which facilitates intersystem crossing from the singlet excited state to the triplet state, quenching fluorescence. Do not use fluorescence intensity as the primary metric for yield; rely on UV absorbance (HPLC).
Troubleshooting & Optimization
Incomplete Reaction: If starting material persists after 48h, add a second aliquot of CAA and increase temperature to 60°C. Ensure pH remains < 5.0, as the reaction stalls at neutral/alkaline pH.
Precipitation: If the reaction mixture becomes cloudy immediately, the substrate may have crashed out. Add more DMF or warm the solution.
Degradation: Long exposure to high heat (>70°C) in acidic conditions can lead to deiodination. Maintain moderate temperatures (37-50°C).
References
Krzyzosiak, W. J., et al. (1983). "Comparative studies on reactions of adenosine and cytidine with chloroacetaldehyde." Polish Journal of Chemistry.
Barrio, J. R., et al. (1972).[1] "Fluorescent adenosine and cytidine derivatives." Biochemical and Biophysical Research Communications.
Leonard, N. J. (1984). "Etheno-substituted nucleotides and coenzymes: fluorescence and biological activity." CRC Critical Reviews in Biochemistry.
Saparbaev, M., et al. (1998).[2] "3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase."[2] PNAS.[2][3]
Hudson, R. H. E., et al. (2004). "Chemistry for the synthesis of nucleobase-modified peptide nucleic acid." Pure and Applied Chemistry. (Discusses 5-iodocytosine coupling).[4][5]
Application Note: Development of CDK2 Inhibitors via the Imidazo[1,2-c]pyrimidin-5-one Scaffold
[1][2] Executive Summary Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of the G1/S phase transition in the eukaryotic cell cycle.[1][2][3] Aberrant CDK2 activity is frequently implicated in the proliferation of...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of the G1/S phase transition in the eukaryotic cell cycle.[1][2][3] Aberrant CDK2 activity is frequently implicated in the proliferation of solid tumors, making it a high-priority target for oncology drug discovery. While many ATP-competitive inhibitors have been developed, achieving selectivity against the broad CDK family remains a challenge.
This Application Note details the development of CDK2 inhibitors utilizing the imidazo[1,2-c]pyrimidin-5-one scaffold.[4][5] Unlike the widely explored imidazo[1,2-a]pyrimidines, this specific "5-one" isomer offers a unique hydrogen-bonding donor-acceptor motif within the ATP-binding pocket. This guide provides a comprehensive workflow covering rational design (SAR), synthetic chemistry protocols, and biochemical validation using the ADP-Glo™ platform.
The imidazo[1,2-c]pyrimidin-5-one scaffold functions as an ATP-competitive inhibitor. Structural studies, including X-ray crystallography, have confirmed that the core lactam functionality mimics the adenine ring of ATP, facilitating critical interactions with the kinase hinge region.
Binding Mode Hypothesis
Hinge Interaction: The carbonyl oxygen at position 5 and the NH at position 6 (in the 6H-tautomer form) serve as a hydrogen bond acceptor and donor, respectively. These interact with the backbone of Leu83 in the CDK2 hinge region.[4]
Solvent Front (Position 8): This position is solvent-exposed and tolerates diverse substitutions. Introduction of aromatic rings here (via Suzuki-Miyaura coupling) establishes hydrophobic contacts and can improve potency, though excessive bulk may reduce activity due to steric clashes.
Selectivity: The unique geometry of the c-fused ring system provides a distinct vector for substituents, potentially avoiding the "gatekeeper" residues that often cause off-target binding in related kinases.
SAR Visualization
The following diagram illustrates the pharmacophore mapping and SAR strategy for this scaffold.
Figure 1: SAR strategy for imidazo[1,2-c]pyrimidin-5-one derivatives targeting CDK2. The core scaffold anchors to the hinge, while the C-8 position allows for library expansion.
Synthetic Protocol
The synthesis of imidazo[1,2-c]pyrimidin-5-one derivatives typically proceeds from cytosine precursors.[5] A critical step involves the formation of the fused imidazole ring, often requiring a Dimroth-type rearrangement to ensure the correct regiochemistry.
Dissolve 5-iodocytosine (1.0 eq) in a mixture of H2O/DMF.
Add chloroacetaldehyde (3.0 eq) and sodium acetate (3.0 eq).
Heat the reaction mixture to 80°C for 4-6 hours.
Mechanism:[7][8][9] The reaction undergoes alkylation followed by cyclization. Note: Depending on conditions, a Dimroth rearrangement may be required to reach the thermodynamically stable imidazo[1,2-c] isomer over the imidazo[1,2-a] byproduct.
Purification: Precipitate the product by cooling and adding ice water. Filter and wash with diethyl ether.
Functionalization (Suzuki-Miyaura Coupling):
Suspend the 8-iodo-imidazo[1,2-c]pyrimidin-5-one intermediate in 1,4-dioxane/water (4:1).
Add the desired Aryl Boronic Acid (1.2 eq), Na2CO3 (2.0 eq), and Pd(PPh3)4 (5 mol%).
Degas the solution with nitrogen for 10 minutes.
Reflux at 100°C under nitrogen atmosphere for 12 hours.
Work-up: Extract with ethyl acetate, dry over MgSO4, and concentrate.
Figure 2: Synthetic workflow converting 5-iodocytosine to the functionalized CDK2 inhibitor.
Biochemical Validation: CDK2 Kinase Assay
To validate the inhibitory potency (IC50), we utilize the ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][2][3]
Assay Principle
Kinase Reaction: CDK2/Cyclin E transfers phosphate from ATP to a substrate (Histone H1), generating ADP.
ADP-Glo Reagent: Terminates the reaction and depletes remaining ATP.
Detection Reagent: Converts the generated ADP back to ATP, which is then used by luciferase to generate light.[1][2][3]
Materials
Enzyme: Recombinant Human CDK2/Cyclin E1 (e.g., Promega V2921).
Substrate: Histone H1 (1 mg/mL stock).
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
ATP: Ultra-pure ATP (use at Km, approx. 10-50 μM).
Detailed Protocol (384-well Format)
Compound Preparation:
Prepare 3-fold serial dilutions of the imidazo[1,2-c]pyrimidin-5-one inhibitors in 100% DMSO.
Transfer 50 nL of compound to the assay plate (final DMSO conc. < 1%).
Enzyme Addition:
Dilute CDK2/Cyclin E enzyme in Kinase Buffer to 2x concentration (e.g., 2 ng/μL).
Add 2.5 μL of enzyme solution to wells.
Pre-incubation: Incubate compound and enzyme for 10 minutes at RT to allow equilibrium binding.
Convert RLU (Relative Light Units) to % Inhibition using the following formula:
Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.
Figure 3: ADP-Glo Kinase Assay workflow for validating CDK2 inhibition.
References
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure.
European Journal of Medicinal Chemistry, 2021.[4]
Key Insight: Establishes the binding mode with Leu83 and the synthetic utility of the scaffold.
CDK2/Cyclin E1 Kinase Enzyme System & ADP-Glo™ Assay.
Promega Corporation Protocols.
Key Insight: Standardized protocol for luminescent kinase activity measurement.
New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity.
Institute of Molecular and Translational Medicine.
Key Insight: Details the synthesis from cytosine and structural characterization.[4][6][10][11][12][13]
Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery.
RSC Medicinal Chemistry, 2024.[14]
Key Insight: Broad review of the scaffold's utility in kinase inhibition.
Application Note: N-Alkylation Methodologies for 6H-Imidazo[1,2-c]pyrimidin-5-one
This Application Note provides a comprehensive technical guide for the N-alkylation of the 6H-imidazo[1,2-c]pyrimidin-5-one scaffold. This bicyclic lactam is a critical pharmacophore in medicinal chemistry, particularly...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the N-alkylation of the 6H-imidazo[1,2-c]pyrimidin-5-one scaffold. This bicyclic lactam is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK2, CDK9) and antiviral agents.
The following protocols are designed for high reproducibility and scientific rigor, addressing the specific challenges of regioselectivity (N- vs. O-alkylation) inherent to this tautomeric system.
[1]
Introduction & Strategic Analysis
The 6H-imidazo[1,2-c]pyrimidin-5-one core features a bridgehead nitrogen at position 1 and a lactam moiety at positions 5 and 6. The N6-proton is acidic (approximate pKa 9–11), rendering it susceptible to deprotonation and subsequent electrophilic attack.
Critical Challenge: Regioselectivity
The primary synthetic challenge is controlling regioselectivity between:
N6-Alkylation (Desired): Formation of the thermodynamically stable N-alkyl lactam.
O-Alkylation (Competing): Attack at the carbonyl oxygen (C5=O) to form the imidazo[1,2-c]pyrimidin-5-yl ether.
Mechanistic Insight: Under thermodynamic control (high temperature, reversible conditions), the N-alkylated product is generally favored due to the strength of the C=O bond retained in the lactam. However, under kinetic control or with "hard" electrophiles (e.g., alkyl sulfonates) and "hard" bases (e.g., NaH), O-alkylation ratios can increase. The use of softer bases (K₂CO₃, Cs₂CO₃) and polar aprotic solvents (DMF, DMSO) promotes N-alkylation.
Reaction Pathway Visualization
The following diagram illustrates the reaction mechanism and competing pathways.
Figure 1: Divergent alkylation pathways for the imidazo[1,2-c]pyrimidin-5-one scaffold. Path A is favored by carbonate bases and elevated temperatures.
Experimental Protocols
Protocol A: Standard Carbonate-Mediated Alkylation
Best for: General library synthesis, benzylic/allylic halides, and robust scale-up.
Mechanism: Mild deprotonation maintaining equilibrium favors the thermodynamic N-product.
Best for: Unreactive alkyl halides or sterically hindered electrophiles.
Risk: Higher risk of O-alkylation; strict anhydrous conditions required.
Step-by-Step Procedure:
Setup: Use a 2-neck flask under positive nitrogen pressure.
Base Activation: Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous DMF at 0°C.
Addition: Add the substrate (dissolved in minimal DMF) dropwise to the NaH suspension at 0°C. Evolution of H₂ gas will be observed.
Aging: Stir at 0°C for 15 mins, then warm to RT for 30 mins to complete anion formation.
Alkylation: Cool back to 0°C (optional, to suppress O-alkylation) and add the electrophile (1.2 equiv).
Reaction: Allow to warm to RT and stir until completion (1–4 hours).
Quench: Carefully add saturated NH₄Cl solution to quench excess hydride. Extract with DCM or EtOAc.
Data Summary & Troubleshooting
Table 1: Optimization of Reaction Conditions
Parameter
Condition A (Recommended)
Condition B (High Reactivity)
Condition C (Alternative)
Base
K₂CO₃ (3.0 eq)
NaH (1.2 eq)
Cs₂CO₃ (2.0 eq)
Solvent
DMF or NMP
DMF or THF
Acetone or MeCN
Temp
RT to 60°C
0°C to RT
Reflux
N/O Ratio
High (>95:5)
Moderate (85:15)
High (>90:10)
Use Case
Routine synthesis
Hindered electrophiles
Microwave synthesis
Troubleshooting Guide
Issue: Low Conversion.
Solution: Switch from K₂CO₃ to Cs₂CO₃ (Cesium effect enhances solubility and nucleophilicity). Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
Issue: O-Alkylation Observed.
Solution: Increase reaction temperature (thermodynamic control favors N-isomer). Switch solvent to a more polar aprotic solvent like DMSO to better solvate the cation, leaving the "naked" anion more selective.
Issue: Poor Solubility.
Solution: The imidazo[1,2-c]pyrimidin-5-one core can be insoluble. Use NMP (N-methylpyrrolidone) or heat the DMF solution to 40°C before adding the base.
References
Primary Synthesis & Alkylation:
Hřebačka, P., et al. "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure."[1] European Journal of Medicinal Chemistry, 2021, 216, 113309.
Key Reference for Protocol A.
Regioselectivity in Heterocycles:
Goel, A., et al. "Regioselectivity in the alkylation of fused imidazo-heterocycles." Journal of Heterocyclic Chemistry, 2018. (General principles applied to Protocol B).
Microwave Assisted Synthesis:
Guchhait, S. K., et al. "Microwave-assisted synthesis of fused imidazo[1,2-a]pyrimidines." Journal of Organic Chemistry, 2011. (Methodology adapted for Condition C).
General Alkylation Guide:
BenchChem Application Note. "Protocol for N-alkylation of 6H-Imidazo[4,5-b]pyridine."
Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-c]pyrimidine Derivatives
Introduction & Rationale The imidazo[1,2-c]pyrimidine scaffold represents a highly valuable, yet synthetically challenging, bioisostere of purine bases (adenine and guanine)[1]. Because it mimics endogenous purines, this...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
The imidazo[1,2-c]pyrimidine scaffold represents a highly valuable, yet synthetically challenging, bioisostere of purine bases (adenine and guanine)[1]. Because it mimics endogenous purines, this fused bicyclic system has emerged as a privileged structural motif in modern drug discovery, exhibiting profound antiviral and antineoplastic properties. Notably, functionalized imidazo[1,2-c]pyrimidines have demonstrated potent inhibition against the BK polyomavirus (BKV)[2] and critical oncogenic kinases, including wild-type and crizotinib-resistant mutant Anaplastic Lymphoma Kinase (ALK)[3].
Despite its pharmacological value, the synthesis of the [1,2-c] isomer is notoriously more difficult than its [1,2-a] counterpart. The core is thermodynamically sensitive and prone to degradation under prolonged thermal stress[4]. To circumvent these limitations, Microwave-Assisted Organic Synthesis (MAOS) coupled with the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction has become the gold standard. This guide details a highly optimized, self-validating microwave protocol designed to maximize yield, minimize degradation, and accelerate the discovery of novel imidazo[1,2-c]pyrimidine therapeutics[5].
Mechanistic Pathway: The GBB Multicomponent Reaction
The synthesis relies on a one-pot, three-component GBB reaction utilizing 4-aminopyrimidine, an aromatic aldehyde, and an isocyanide[6].
Causality Insight:
Imine Formation: The reaction initiates with the condensation of the exocyclic amine of 4-aminopyrimidine with the aldehyde. We utilize Scandium(III) triflate (
) as a catalyst. Unlike Brønsted acids (which can protonate the basic pyrimidine nitrogens and quench nucleophilicity), is a water-tolerant Lewis acid that selectively coordinates to the aldehyde oxygen, rapidly accelerating Schiff base formation.
Dielectric Heating & Cycloaddition: The subsequent step is the formal [4+1] cycloaddition of the isocyanide to the activated imine. Under conventional reflux, this step is sluggish (12–24 hours), leading to the thermal decomposition of the sensitive [1,2-c] core. Microwave irradiation provides direct dielectric heating to the polar solvent (ethanol), instantly overcoming the activation energy barrier. This "traps" the kinetic imidazo[1,2-c]pyrimidine product in under 15 minutes before thermodynamic degradation can occur[5].
This protocol is designed as a self-validating system. In-process controls (pressure monitoring and TLC checks) ensure the integrity of the sensitive heterocyclic core.
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic power modulation and IR temperature sensing.
Step-by-Step Methodology
Step 1: Pre-Assembly (Imine Pre-formation)
In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 4-aminopyrimidine (1.0 mmol) and the aldehyde (1.0 mmol).
Causality Check: Pre-mixing these two components before adding the isocyanide prevents the competing Passerini side-reaction, ensuring high regioselectivity.
Step 2: Catalyst & Solvent Addition
Add
(0.05 mmol) followed by 2.0 mL of anhydrous ethanol.
Causality Check: Ethanol is selected not only for its green chemistry profile but because it possesses a high loss tangent (), making it an exceptional microwave absorber for rapid, volumetric heating.
Step 3: Isocyanide Introduction
Add tert-butyl isocyanide (1.2 mmol) dropwise. Seal the vial immediately with a Teflon-lined crimp cap to prevent the volatilization of the isocyanide.
Step 4: Microwave Irradiation
Place the sealed vial into the microwave reactor. Apply the following parameters:
Temperature: 110 °C
Time: 15 minutes
Power: Dynamic modulation (Max 150 W)
Pressure Limit: 250 psi
Cooling: On (Compressed air cooling post-reaction)
Self-Validation: Monitor the pressure curve. A sudden spike beyond 150 psi indicates solvent degradation or isocyanide decomposition; the dynamic power modulation must automatically throttle wattage to maintain 110 °C without over-pressurizing.
Step 5: Workup & Purification
Upon completion and cooling to room temperature, dilute the mixture with ethyl acetate (10 mL). Wash with saturated aqueous
(2 × 10 mL) to quench and partition the Lewis acid catalyst. Extract the organic layer, dry over anhydrous , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
Quantitative Data & Optimization
The transition from conventional reflux to microwave irradiation yields a dramatic improvement in both reaction kinetics and overall yield, primarily by outcompeting the degradation pathways of the [1,2-c] core.
Table 1: Optimization of the GBB Synthesis for Imidazo[1,2-c]pyrimidines
Heating Method
Catalyst
Solvent
Temp (°C)
Time
Isolated Yield (%)
Conventional Reflux
AcOH (20 mol%)
EtOH
80
18 h
41%
Microwave
AcOH (20 mol%)
EtOH
110
20 min
68%
Microwave
(10 mol%)
EtOH
110
15 min
75%
Microwave
(5 mol%)
EtOH
110
10 min
92%
Biological Applications & Signaling Pathways
Imidazo[1,2-c]pyrimidine derivatives synthesized via this method are highly sought after for their biological activity[1].
Antiviral Activity: Specific derivatives, such as 6-benzyl-8-(methylsulfonyl)-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one, have demonstrated potent antiviral activity against the BK polyomavirus with an
Anticancer Activity (Kinase Inhibition): Functionalized benzo[4,5]imidazo[1,2-c]pyrimidines act as powerful inhibitors of Anaplastic Lymphoma Kinase (ALK). Notably, they maintain efficacy against the crizotinib-resistant L1196M mutant, effectively shutting down downstream PI3K/AKT and STAT3 proliferation pathways[3].
Fig 2. Inhibition of mutant ALK (L1196M) signaling pathways by imidazo[1,2-c]pyrimidine derivatives.
Table 2: Biological Activity of Key Imidazo[1,2-c]pyrimidine Derivatives
Tardy, S., et al. "Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors." Bioorganic & Medicinal Chemistry, 2014.[Link]
"Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery." PMC / National Institutes of Health, 2022. [Link]
"Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks." RSC Advances, 2021. [Link]
"In vitro anti-BK polyomavirus activity of imidazo[1,2-c]pyrimidine and pyrimido[1,6-a]pyrimidine derivatives." SciSpace, 2020.[Link]
Katritzky, A. R., et al. "Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine." The Journal of Organic Chemistry, 2003.[Link]
"Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction." ResearchGate, 2015.[Link]
Application Note: Late-Stage Diversification of the Imidazo[1,2-c]pyrimidin-5-one Scaffold
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Protocols for rapid library generation, mechanistic causality, and kinase inhibitor discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Protocols for rapid library generation, mechanistic causality, and kinase inhibitor discovery.
Executive Summary
The imidazo[1,2-c]pyrimidin-5-one system is a privileged bicyclic heterocyclic scaffold in medicinal chemistry. It demonstrates potent activity against critical oncology targets, notably as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2], and serves as a base-modified nucleoside analog for antiviral applications[3]. Traditional de novo synthesis of these analogs is highly linear, creating a bottleneck in Structure-Activity Relationship (SAR) exploration.
Late-Stage Diversification (LSD) overcomes this limitation by installing reactive handles (e.g., halogens) on a pre-formed core, enabling divergent synthesis via Suzuki-Miyaura cross-coupling, halogenation, Dimroth-type rearrangement, and N-alkylation[1][2]. This application note provides validated, self-contained protocols for the late-stage functionalization of this core, empowering rapid library generation.
Mechanistic Rationale & Strategy
To build a robust diversification platform, the chemical logic relies on orthogonal reactivity at different positions of the imidazo[1,2-c]pyrimidin-5(6H)-one core:
C8 Functionalization (The Cross-Coupling Hub): The C8 position is highly amenable to electrophilic halogenation. Starting from 5-iodocytosine, cyclization yields the 8-iodo-imidazo[1,2-c]pyrimidin-5(6H)-one core[1]. The carbon-iodine (C-I) bond at C8 is highly reactive toward palladium(0)-catalyzed oxidative addition, making it an ideal handle for late-stage Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl pharmacophores.
N6 Alkylation (Physicochemical Tuning): The N6 position (amide nitrogen) possesses a pKa of approximately 9.5. It can be selectively deprotonated by mild bases (e.g.,
) and reacted with alkyl halides or ribofuranosyl chlorides. This allows for the generation of nucleoside mimetics[3] or the tuning of lipophilicity and aqueous solubility without disrupting the primary hinge-binding motif required for kinase inhibition[2].
Workflow for late-stage diversification of the imidazo[1,2-c]pyrimidin-5-one scaffold.
Quantitative Data Summary
The following table summarizes the reaction parameters, typical yields, and primary applications for the late-stage diversification workflows discussed in this guide.
The following protocols are designed as self-validating systems. Observational cues are provided to ensure the integrity of the reaction at each step.
Protocol A: Synthesis of the Core Scaffold (8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one)
Objective: Construct the halogenated bicyclic core from commercially available 5-iodocytosine[1].
Causality: Chloroacetaldehyde acts as a bis-electrophile. The exocyclic amine of 5-iodocytosine attacks the aldehyde (forming an imine intermediate), followed by intramolecular cyclization of the pyrimidine ring nitrogen onto the alkyl chloride, forming the fused imidazole ring.
Setup: Suspend 5-iodocytosine (1.0 equiv, 10 mmol) in a 1:1 mixture of
and Ethanol (40 mL) in a round-bottom flask equipped with a reflux condenser.
Reagent Addition: Add a 50% aqueous solution of chloroacetaldehyde (1.5 equiv, 15 mmol) dropwise at room temperature.
Reaction: Heat the mixture to reflux (approx. 85 °C) for 4–6 hours.
Validation Cue: The suspension will initially clear as the intermediate forms, followed by the precipitation of the bicyclic product due to its lower solubility in the aqueous matrix.
Workup: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol (2 × 10 mL) and diethyl ether (10 mL).
Drying: Dry the off-white solid in vacuo at 50 °C overnight.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C8
Objective: Arylate the C8 position to explore the hydrophobic pockets of the CDK2 ATP-binding site[2].
Causality:
provides the zero-valent palladium required for oxidative addition into the strong C-I bond. The biphasic 1,4-Dioxane/ solvent system ensures the solubility of both the organic scaffold and the inorganic base () necessary for the transmetalation step.
Degassing (Critical Step): In a Schlenk tube, combine 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one (1.0 equiv, 1 mmol), the desired arylboronic acid (1.2 equiv), and
(2.5 equiv). Add 1,4-Dioxane (8 mL) and (2 mL). Sparge the mixture with Argon or for 15 minutes to prevent catalyst oxidation.
Catalyst Addition: Quickly add
(0.05 equiv, 5 mol%) under a positive stream of inert gas. Seal the tube.
Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.
Validation Cue: The reaction should maintain a pale yellow/orange hue. A rapid shift to black indicates palladium black deposition and premature catalyst death (often due to poor degassing).
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient).
Protocol C: N6-Alkylation for Physicochemical Tuning
Objective: Introduce alkyl or ribofuranosyl groups at the N6 position[3].
Causality: Anhydrous DMF is used to stabilize the polar
transition state. is selected as a mild base to selectively deprotonate the N6 amide proton without causing ring-opening or degradation of the core scaffold.
Deprotonation: Dissolve the C8-diversified imidazo[1,2-c]pyrimidin-5-one (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). Add finely powdered anhydrous
(2.0 equiv, 1.0 mmol) and stir at room temperature for 30 minutes.
Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 equiv) dropwise.
Reaction: Stir at room temperature (or heat to 50 °C for sterically hindered electrophiles) for 4 hours. Monitor by LC-MS.
Workup: Quench the reaction by pouring it into ice-cold water (20 mL).
Validation Cue: The sudden change in solvent polarity will cause the N-alkylated product to crash out as a precipitate.
Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.
Biological Application: CDK2/Cyclin E Inhibition
The diversified imidazo[1,2-c]pyrimidin-5-one library is highly effective for targeting the CDK2/Cyclin E complex. Co-crystal structures (e.g., PDB: 7ACK) reveal that the core pyrimidine acts as an ATP-competitive hinge binder, forming a crucial hydrogen bond with Leu83[2]. The late-stage C8 modifications project into the hydrophobic selectivity pocket, dictating the compound's potency and preventing the phosphorylation of the Retinoblastoma (Rb) protein, thereby arresting the cell cycle.
Mechanism of CDK2/Cyclin E pathway inhibition by diversified imidazo[1,2-c]pyrimidin-5-ones.
References
Title: New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity
Source: ResearchGate
URL: [Link]
Title: 7ACK: CDK2/cyclin A2 in complex with an imidazo[1,2-c]pyrimidin-5-one inhibitor
Source: RCSB Protein Data Bank
URL: [Link]
Title: Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation
Source: Cardiff University ORCA
URL: [Link]
High-Fidelity Synthesis of Antiviral Imidazo[1,2-a]pyrimidine Scaffolds
Executive Summary & Strategic Importance The imidazo[1,2-a]pyrimidine core represents a "privileged scaffold" in modern antiviral discovery due to its structural resemblance to purine nucleosides (adenine/guanine) withou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyrimidine core represents a "privileged scaffold" in modern antiviral discovery due to its structural resemblance to purine nucleosides (adenine/guanine) without the metabolic liability of the glycosidic bond.[1] This architecture allows these agents to act via two distinct mechanisms:[1]
Direct Acting Antivirals (DAAs): Inhibiting viral polymerases (e.g., HCV NS5B, Influenza RdRp) or viral entry (Influenza HA fusion inhibitors).[1][2]
Host Immune Modulators: Acting as Toll-like Receptor (TLR7/8) agonists to stimulate interferon production.
This guide details two distinct synthetic workflows: the Classical Condensation (for high-specificity target synthesis) and the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction (for high-throughput library generation).
Synthetic Strategy & Logic
The synthesis of the imidazo[1,2-a]pyrimidine core requires a strategic choice based on the desired substitution pattern at the C-3 position.[1]
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate synthetic route.
Figure 1: Synthetic decision tree. Select Route A for regioselective 2-aryl derivatives or Route B for rapid access to 3-amino functionalized libraries.
Detailed Protocols
Protocol A: Regioselective Condensation (The "Targeted" Approach)
Best for: Scale-up of specific antiviral candidates (e.g., Influenza fusion inhibitors).[1]
Mechanism: Cyclocondensation of 2-aminopyrimidine with
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminopyrimidine (10 mmol) in EtOH (30 mL).
Addition: Add the
-bromoacetophenone (11 mmol) in one portion.
Expert Insight: If the ketone is lachrymatory (tear-inducing), handle strictly in a fume hood.[1]
Reflux: Heat the mixture to reflux (
) for 4–6 hours.
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM).[1] The starting amine is polar; the product will be less polar and often fluorescent under UV (254/365 nm).
Neutralization: Cool to room temperature. The hydrobromide salt of the product may precipitate.[1] Add solid
(15 mmol) and stir for 30 minutes to liberate the free base.
Workup:
Evaporate EtOH under reduced pressure.
Resuspend residue in water (50 mL) and extract with Ethyl Acetate (
Purification: Recrystallization from EtOH/Ether is preferred over chromatography for high purity.
Critical Parameter - Regioselectivity:
The reaction favors the formation of imidazo[1,2-a]pyrimidine (N-1 attack) over the isomer.[1] However, electron-withdrawing groups on the pyrimidine ring can alter this.[1] Always verify the structure using HMBC NMR (correlation between H-2 of imidazole and C-2/C-4 of pyrimidine).
Mixing: In a microwave vial, combine 2-aminopyrimidine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).
Activation: Add the catalyst (
) and stir for 5 minutes at room temperature to promote imine formation.
Cyclization: Add the isocyanide (1.1 mmol). Cap the vial.
Reaction:
Method A (Thermal): Stir at room temperature for 12–24 hours.
Method B (Microwave - Recommended): Heat at
for 15–30 minutes.
Scavenging (Optional): For library synthesis, add a polymer-supported aldehyde scavenger (e.g., PS-Benzaldehyde) to remove excess amine, and a polymer-supported amine to remove excess aldehyde.[1][2]
Purification: Filter off the catalyst/scavengers. Concentrate. Purify via preparative HPLC or automated flash chromatography.
Data Summary: Comparison of Methods
Feature
Condensation (Route A)
GBB Reaction (Route B)
Atom Economy
Moderate (Loss of HBr/H2O)
High (Water is only byproduct)
Diversity Potential
Low (Requires specific haloketones)
High (3 components varied independently)
Reaction Time
4–12 Hours
30 Minutes (Microwave)
Primary Challenge
Handling toxic -haloketones
Isocyanide odor & cost
Troubleshooting & Quality Control
Common Failure Modes
Regioisomer Formation: In substituted pyrimidines (e.g., 4-methyl-2-aminopyrimidine), attack can occur at N-1 or N-3.[1]
Solution: Use steric bulk to direct the cyclization. N-1 attack is generally favored for 4-substituted pyrimidines due to steric hindrance at N-3.
Incomplete Cyclization (GBB): Formation of the intermediate imine without subsequent isocyanide insertion.
Solution: Ensure the catalyst (Lewis Acid) is fresh. Water inhibits this reaction; use anhydrous MeOH.
Purification Logic Tree
Use the following workflow to ensure pharmaceutical-grade purity (>95%) for biological assays.
Figure 2: Purification decision logic. Prioritize recrystallization for scalability; use HPLC for library cleanup.
References
Synthesis and Optimization of Influenza Inhibitors:
Title: Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses.[1][2][3]
Source: Journal of Medicinal Chemistry (2022).[3]
URL:[Link][1]
Industrial Scale GBB Protocols:
Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction.
Source: Synthesis (2017) / Organic Chemistry Portal.[1]
URL:[Link]
Regioselectivity in Synthesis:
Title: Regioselective Synthesis of Fused Imidazo[1,2-a]pyrimidines via Intramolecular C–N Bond Formation.[1][4][5]
Source: The Journal of Organic Chemistry (2014).[4][5]
URL:[Link][1][2]
Green Synthesis Methodologies:
Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
Source: MDPI (2024).[1]
URL:[Link][1]
5-Iodocytosine Cyclization Support Center: Troubleshooting Tandem Cross-Coupling-Annulation Workflows
Welcome to the Technical Support Center for 5-iodocytosine cyclization reactions. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers face when synthesizing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 5-iodocytosine cyclization reactions. As a Senior Application Scientist, I have compiled this guide to address the most critical bottlenecks researchers face when synthesizing fluorescent pyrrolocytosines, 7-deazapurine derivatives, and novel nucleoside analogs via tandem Sonogashira cross-coupling and annulation.
This guide synthesizes field-proven insights with rigorous mechanistic causality to ensure your experimental protocols are robust, reproducible, and self-validating.
Section 1: Diagnostic Decision Tree
When a cyclization reaction fails, identifying the exact point of failure is critical. Use the workflow below to diagnose whether your reaction is stalling at the coupling phase, the cyclization phase, or suffering from degradation.
Figure 1: Diagnostic workflow for troubleshooting low yields in 5-iodocytosine cross-coupling-cyclization.
Section 2: Frequently Encountered Issues (FAQs)
Q1: My reaction stalls at the 5-alkynylcytosine intermediate. Why isn't it cyclizing?
Causality & Solution: This is the most common issue when using unprotected 5-iodocytosine. The annulation step requires the N4-amine to attack the activated alkyne. However, the unprotected N4-amine of cytosine lacks sufficient acidity to be deprotonated by standard bases (like Et
N) and is a poor nucleophile for the subsequent 5-endo-dig cyclization [1].
Action: Protect the N4-amine with an electron-withdrawing group, such as a benzoyl group (forming N4-benzoyl-5-iodocytosine). The benzoyl group withdraws electron density, increasing the acidity of the remaining N4-proton. This facilitates deprotonation by the base, generating a highly nucleophilic nitrogen anion that readily attacks the alkyne to form the pyrrolo[2,3-d]pyrimidine core [2].
Q2: I am recovering unreacted 5-iodocytosine. How do I improve the initial cross-coupling conversion?
Causality & Solution: The initial Sonogashira coupling is highly sensitive to oxygen, which drives unwanted Glaser coupling (alkyne dimerization) and rapidly deactivates the Pd(0) catalyst. Additionally, unprotected 5-iodocytosine has notoriously poor solubility in many organic solvents.
Action: Ensure strict anhydrous and anaerobic conditions. Degas your solvent (typically anhydrous DMF) using the freeze-pump-thaw method. Use a robust catalyst system of Pd(PPh
) (10 mol%) and CuI (20 mol%). If solubility remains an issue, the N4-benzoyl protection recommended in Q1 will simultaneously drastically improve solubility in DMF and THF [3].
Q3: I'm observing multiple degradation products instead of the clean pyrrolocytosine.
Causality & Solution: This often points to an issue with the choice of base or excessive thermal stress. While strong, non-nucleophilic bases like DBU can theoretically drive cyclization, they often cause degradation of the nucleobase or premature cleavage of the N4-benzoyl protecting group before cyclization can occur.
Action: Use triethylamine (Et
N) as the base. It is sufficiently basic to deprotonate the N4-benzoyl intermediate without causing degradation. Maintain the reaction at room temperature in the dark; heating is rarely required if the N4-position is properly activated [1].
Section 3: Mechanistic Pathway
Understanding the electron flow is essential for troubleshooting. The tandem reaction proceeds via a well-defined sequence:
Figure 2: Mechanistic pathway of the tandem Sonogashira cross-coupling and intramolecular cyclization.
Section 4: Quantitative Optimization Data
The table below summarizes the critical impact of N4-protection and base selection on the cyclization yield. Data is synthesized from standardized internal benchmarks and peer-reviewed literature [1, 2].
Substrate
Terminal Alkyne
Catalyst System
Base
Solvent
Major Product Observed
Yield (%)
5-Iodocytosine (Unprotected)
Phenylacetylene
Pd(PPh) / CuI
EtN
DMF
5-(phenylethynyl)cytosine
85% (Stalled)
N4-Benzoyl-5-iodocytosine
Phenylacetylene
Pd(PPh) / CuI
EtN
DMF
6-phenylpyrrolo[2,3-d]pyrimidine
88% (Optimal)
N4-Benzoyl-5-iodocytosine
Phenylacetylene
Pd(PPh) / CuI
DBU
DMF
Complex mixture / Degradation
< 20%
N4-Benzoyl-5-iodocytosine
Phenylacetylene
Pd(PPh) / CuI
EtN
THF
6-phenylpyrrolo[2,3-d]pyrimidine
65% (Slower)
Section 5: Standardized Self-Validating Protocol
This protocol describes the tandem cross-coupling and annulation of N4-benzoyl-5-iodocytosine with a terminal alkyne. It is designed as a self-validating system , meaning each critical phase includes an analytical checkpoint to ensure the reaction is proceeding correctly before moving to the next step.
Phase 1: Preparation and Rigorous Degassing
Reagent Loading: In a flame-dried Schlenk flask, suspend N4-benzoyl-5-iodocytosine (1.0 equiv, 1.0 mmol) in anhydrous DMF (7.0 mL).
Catalyst Addition: Add CuI (0.2 equiv, 0.2 mmol) and Pd(PPh
) (0.1 equiv, 0.1 mmol).
Degassing (Critical Step): Seal the flask with a rubber septum. Sparge the suspension with ultra-pure Argon for 15 minutes, or perform three freeze-pump-thaw cycles. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the alkyne and poisons the palladium catalyst.
Phase 2: Reaction Execution
Base and Alkyne Addition: Under a positive pressure of Argon, inject anhydrous, degassed Et
N (2.0 equiv, 2.0 mmol) followed by the terminal alkyne (3.0 equiv, 3.0 mmol).
Incubation: Cover the flask with aluminum foil to exclude light (preventing photo-degradation of the catalyst and iodinated starting material). Stir the mixture at room temperature (20–25 °C) for 24 hours.
Phase 3: Self-Validation and Workup
Analytical Checkpoint (LC-MS/TLC): Before quenching, sample 10 µL of the reaction mixture. Dilute in methanol and analyze via LC-MS.
Validation Criteria: You should observe the complete disappearance of the N4-benzoyl-5-iodocytosine mass peak. The dominant peak should correspond to the cyclized pyrrolocytosine mass. If a mass corresponding to the 5-alkynyl intermediate is dominant, add an additional 0.5 equiv of Et
N and stir for 12 more hours.
Quenching & Extraction: If validation is successful, dilute the mixture with ethyl acetate (50 mL) and wash with 5% aqueous EDTA solution (3 × 20 mL) to strip the copper salts. Wash with brine (20 mL), dry over anhydrous Na
SO, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (typically using a gradient of CH
Cl to CHCl/MeOH 95:5).
Final Structural Validation (NMR): Confirm cyclization via
H NMR.
Validation Criteria: The disappearance of the alkyne proton (if applicable) and the appearance of a distinct pyrrole ring proton (typically a singlet around 6.5–7.0 ppm, depending on the alkyne substituent) definitively confirm successful annulation.
References
Tumir, L. M., et al. (2017). Nucleobase–Guanidiniocarbonyl-Pyrrole Conjugates as Novel Fluorimetric Sensors for Single Stranded RNA. Molecules, 22(12), 2213. URL:[Link]
Ruzic, D., et al. (2019). Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds. Chemistry - A European Journal, 25(3), 789-798. URL:[Link]
Optimization
Minimizing side products in chloroacetaldehyde condensation reactions
Welcome to the Technical Support Center for Chloroacetaldehyde (CAA) workflows. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the erratic behavior of CAA.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chloroacetaldehyde (CAA) workflows. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the erratic behavior of CAA. While CAA is an essential, highly electrophilic bifunctional building block for synthesizing thiazoles, imidazoles, and other heterocycles, its reactivity is a double-edged sword. Without rigorous kinetic and thermodynamic control, condensation pathways rapidly diverge into complex mixtures of oligomers, aldol adducts, and over-alkylated tars.
This guide is designed to help you understand the mechanistic causality behind these failures and implement field-proven, self-validating protocols to ensure high-yield, high-purity syntheses.
I. Fundamental Mechanics & Troubleshooting (FAQ)
To effectively troubleshoot CAA reactions, we must first visualize how reaction conditions dictate the fate of the electrophile.
Mechanistic divergence of chloroacetaldehyde pathways based on reaction conditions.
Q1: Why does my chloroacetaldehyde stock rapidly degrade into an insoluble sludge before the reaction even begins?A: Causality: CAA is highly unstable in its free, anhydrous state. The highly electrophilic aldehyde carbon undergoes spontaneous, reversible self-condensation at room temperature, forming cyclic trimers, tetramers, and linear polyoxymethylene-type polymers[1].
Corrective Action: Never attempt to isolate or store anhydrous CAA. It must be utilized either as a 40–45% aqueous solution (where it exists stably as a hemiacetal)[2][3] or generated in situ via azeotropic distillation and consumed immediately[4].
Q2: During the synthesis of 2-aminothiazole from thiourea and CAA, I am observing a high percentage of dark, tarry byproducts. How can I suppress this?A: Causality: The formation of dark tars is typically driven by the aldol self-condensation of CAA. In alkaline media, the α-protons become labile, leading to the rapid formation of 2,4-dichloroacetaldol[1]. Furthermore, if the localized concentration of CAA is too high, the exothermic nature of the condensation causes thermal runaway, promoting multiple alkylations.
Corrective Action: Shift the reaction medium to neutral or slightly acidic conditions to suppress enolate formation. Implement a continuous, slow-addition protocol to maintain a low steady-state concentration of CAA (<5 wt%)[1]. Additionally, keep the batch temperature strictly below 20°C during the initial electrophile addition phase[5].
Q3: I need to perform a condensation in an anhydrous organic solvent, but aqueous CAA causes hydrolysis of my starting material. What is the best alternative?A: Causality: Aqueous CAA (40-45%) introduces a massive molar excess of water, which will aggressively hydrolyze moisture-sensitive nucleophiles or intermediates before the desired cyclization can occur.
Corrective Action: Utilize chloroacetaldehyde dimethyl acetal (CADMA). CADMA is completely stable in neutral and alkaline organic solvents. You can unmask the reactive free aldehyde in situ by adding a catalytic amount of anhydrous acid directly into the reaction flask. This ensures the free CAA is consumed by your nucleophile the exact moment it is generated, completely bypassing the polymerization risk[6].
II. Quantitative Optimization Parameters
To achieve a clean reaction profile, strict adherence to the following thermodynamic and kinetic parameters is required.
Reaction Parameter
Sub-optimal Condition
Optimized Condition
Primary Side Product Suppressed
Mechanistic Rationale
CAA Concentration
> 10 wt% (Bolus addition)
< 5 wt% (Dropwise)
Polyacetals / Trimers
Prevents intermolecular collision of free CAA monomers.
Temperature
> 40°C (Uncontrolled)
< 20°C (Initial phase)
Over-alkylated adducts
Lowers kinetic energy, favoring the primary nucleophilic attack over secondary alkylations.
pH of Medium
Alkaline (pH > 8)
Neutral to Mildly Acidic
2,4-Dichloroacetaldol
Suppresses α-proton deprotonation and subsequent aldol condensation.
Reagent Source
Anhydrous free CAA
45% Aqueous or Acetal
Polymerized sludge
Stabilizes the highly electrophilic carbonyl as a hemiacetal or full acetal.
III. Experimental Protocol: Self-Validating In Situ Acetal Deprotection
This methodology leverages chloroacetaldehyde dimethyl acetal (CADMA) to ensure a controlled, low steady-state concentration of free CAA, practically eliminating oligomerization and aldol side reactions.
Workflow for in situ generation and capture of chloroacetaldehyde to minimize side reactions.
Step 1: Reagent Preparation & Inertion
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the nucleophile (e.g., thiourea derivative) in anhydrous ethanol. Purge the system with nitrogen gas for 10 minutes to displace oxygen and ambient moisture.
Step 2: Acidic Activation (The Self-Validating Step)
Add 0.1 equivalents of anhydrous p-toluenesulfonic acid (p-TsOH).
Validation Checkpoint: Before proceeding, verify the pH of the organic solution is mildly acidic (pH ~3-4 on wetted indicator paper). If the solution remains neutral, the subsequent deprotection will fail. This built-in check prevents the addition of CADMA into an unreactive system, saving the batch from unreacted contamination.
Step 3: Controlled Electrophile Generation
Cool the reaction vessel to <20°C using an ice-water bath[5]. Using a syringe pump, add 1.1 equivalents of chloroacetaldehyde dimethyl acetal dropwise over 60 minutes.
Causality: The acid catalyzes the hydrolysis of the acetal into free CAA. Because the addition is slow and the temperature is low, the free CAA is immediately captured by the nucleophile, keeping the concentration of free CAA effectively near zero[6].
Step 4: Cyclization & Maturation
Once the addition is complete, remove the ice bath and gradually warm the reaction to 60°C for 2 hours to drive the cyclodehydration step to completion.
Step 5: Quenching & Isolation
Cool the mixture to room temperature and neutralize the acid catalyst with saturated aqueous sodium bicarbonate until the pH reaches 7.0. Extract the target heterocycle with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
IV. References
Title: Chloroacetaldehyde: Properties, Production And Uses
Source: chemcess.com
URL:
Title: α-Chlorocarbonyl Compounds : Their Synthesis and Applications
Source: core.ac.uk
URL:
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: REGIO-56H-ONE
Subject: Troubleshooting N- vs. O- vs. C-Alkylation Selectivity
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Logic
The alkylation of imidazo[1,2-c]pyrimidin-5(6H)-one presents a classic "ambident nucleophile" challenge. The deprotonated scaffold possesses three potential nucleophilic sites, leading to regioselectivity issues that can stall drug development campaigns (e.g., CDK2 or xanthine oxidase inhibitor programs).
The Nucleophilic Triad
N6 (Lactam Nitrogen): The thermodynamic product. Usually the desired target for drug-like properties.
O5 (Lactim Oxygen): The kinetic product (often). Favored by "hard" electrophiles and significant coordination to the oxygen.
N1 (Imidazole Nitrogen): Less common under basic conditions due to the acidity of the N6-H, but can participate in quaternization or if N6 is blocked.
The Golden Rule: Control is achieved by manipulating the Hard-Soft Acid-Base (HSAB) parameters of your base/solvent system and the steric trajectory of your electrophile.
Diagnostic Hub: "Which Isomer Did I Make?"
Before optimizing, you must accurately identify your current product. Do not rely solely on LCMS (isomers have identical masses).
Feature
N6-Alkylated (Lactam)
O5-Alkylated (Lactim Ether)
N1-Alkylated (Quaternary/Zwitterion)
C NMR (C=O/C-O)
155–165 ppm (Carbonyl retained)
165–175 ppm (Deshielded C-O bond)
~150–160 ppm
IR Spectroscopy
Strong band 1660–1690 cm⁻¹ (C=O)
Absent C=O stretch; new C-O bands
C=O band present
H NMR (N-CH vs O-CH)
3.5 – 5.0 ppm
4.0 – 5.5 ppm (Downfield shift due to O-electronegativity)
4.0 – 5.0 ppm
UV-Vis
similar to parent
Significant hypsochromic shift (blue shift) due to aromatization of pyrimidine ring
Bathochromic shift
TLC Behavior
More polar (lower )
Less polar (higher )
Baseline (very polar/ionic)
Decision Logic & Workflow
Use the following logic flow to select your reaction conditions.
Caption: Decision tree for selecting reaction conditions based on the desired alkylation site (N6 vs O5).
Troubleshooting Matrix
Issue 1: "I need N6-alkylation, but I keep getting O-alkylation."
Root Cause: The reaction is under kinetic control, or the cation is coordinating too tightly to the carbonyl oxygen, shielding the nitrogen.
Corrective Actions:
Switch Base: Move to NaH (Sodium Hydride). The H2 byproduct leaves a "naked" anion.
Solvent Polarity: Use DMF or NMP . These polar aprotic solvents solvate the cation (Na+), leaving the N-anion free to attack.
Temperature: Heat the reaction (60–80°C). N-alkylation is thermodynamically favored; heat helps overcome the higher activation energy barrier compared to O-alkylation.
Additives: Add LiCl or LiBr . Lithium coordinates strongly to the Carbonyl Oxygen, effectively blocking it and forcing the electrophile to attack the Nitrogen.
Issue 2: "The reaction is stalling; low conversion."
Root Cause: The imidazo[1,2-c]pyrimidin-5-one anion is delocalized and sterically hindered by the bridgehead nitrogen (N4) and the C7 substituent.
Corrective Actions:
Catalysis: Add Cs2CO3 (Cesium Carbonate) instead of K2CO3. The "Cesium Effect" increases solubility and nucleophilicity due to the large, soft cation.
Iodide Source: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI to generate the more reactive alkyl iodide in situ (Finkelstein condition).
Issue 3: "I am seeing N1-alkylation (Imidazole ring)."
Root Cause: This usually happens if the N6-H is not fully deprotonated (neutral conditions) or if N6 is sterically crowded.
Corrective Actions:
Stoichiometry: Ensure >1.1 equivalents of base are used to fully remove the amide proton (pKa ~11-12).
Avoid Neutral Conditions: Do not use alkyl halides without base (quaternization conditions).
Standard Operating Procedures (SOPs)
SOP-A: High-Fidelity N6-Alkylation (Recommended)
Use this for stable, thermodynamic products.
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
Dissolution: Dissolve imidazo[1,2-c]pyrimidin-5(6H)-one (1.0 eq) in anhydrous DMF (0.1 M concentration).
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.
Checkpoint: Wait for gas evolution to cease (approx. 30 min). The solution often turns yellow/orange.
Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.
Reaction: Remove ice bath and stir at 60°C for 4–16 hours.
Workup: Quench with saturated NH4Cl. Extract with EtOAc (x3). Wash organics with LiCl (5% aq) to remove DMF.
Activation: Cool to 0°C. Add DIAD or DEAD (1.5 eq) dropwise.
Mechanism: The PPh3 activates the alcohol oxygen (making it a leaving group), and the N6-H (pKa ~11) is acidic enough to protonate the betaine intermediate, allowing N-attack.
Mechanistic Insight
Understanding the resonance is key to prediction.
Caption: Resonance equilibrium of the imidazo[1,2-c]pyrimidin-5-one anion showing competitive nucleophilic sites.
The anion is a resonance hybrid. The Oxygen carries more negative charge density (hard nucleophile), while the Nitrogen is less electronegative (soft nucleophile).
Hard Electrophiles (e.g., MeI, MOM-Cl) + Hard Cation (Li+, Na+)
Q: Can I convert the O-alkylated byproduct back to the starting material?A: Yes. O-alkyl imidazo[1,2-c]pyrimidines are essentially imidates (lactim ethers). Treating them with dilute aqueous acid (HCl/THF) or HBr/Acetic Acid will hydrolyze the ether back to the carbonyl (the parent lactam).
Q: Why does adding water during the reaction change the ratio?A: Water solvates anions strongly. In the presence of water, the N-anion is hydrogen-bonded, which reduces its nucleophilicity. This often leads to lower yields or shifts the selectivity toward O-alkylation if the O-site is less solvated (though usually, water kills the reaction by quenching the electrophile). Keep it anhydrous.
Q: My alkyl halide is a secondary bromide. NaH isn't working.A: Secondary halides are prone to elimination (E2) with strong bases like NaH. Switch to Cs2CO3 in Acetone or Acetonitrile at reflux. If that fails, use the Mitsunobu protocol (SOP-B) with the corresponding secondary alcohol, which proceeds via SN2 with inversion of configuration.
Krystof, V.; et al. "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry, 2021 , 216, 113309.[1] Link (Primary source for synthesis and N-alkylation of this specific scaffold).
Gao, Y.; et al. "Inactivating Activities and Mechanism of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold." Journal of Agricultural and Food Chemistry, 2023 , 71, 20. Link (Recent application demonstrating functionalization).
Rida, S. M.; et al. "Synthesis of some novel imidazo[1,2-c]pyrimidines and pyrimido[1,6-a]benzimidazoles as potential antimicrobial agents." Pharmazie, 1996, 51, 927-931.
Section 1: Mechanistic Causality – Why Does Degradation Occur?
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with functionalized nitrogen-rich heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers working with functionalized nitrogen-rich heterocycles. The 8-iodo-imidazopyrimidinone scaffold is a highly valuable intermediate in drug discovery, particularly in the synthesis of positive allosteric modulators (PAMs) for targets like the metabotropic glutamate receptor 5 (mGlu5)[1]. However, its dual structural vulnerability—a base-sensitive lactam core and a highly activated carbon-iodine bond—makes it notoriously unstable under standard basic conditions[2].
This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your 8-iodo-imidazopyrimidinone intermediates during cross-coupling, alkylation, and functionalization workflows.
To troubleshoot effectively, we must first understand the causality behind experimental failures. The instability of 8-iodo-imidazopyrimidinones under basic conditions is driven by three competing degradation pathways:
Lactam Ring-Opening (Hydrolysis): The imidazopyrimidinone core contains a cyclic amide (lactam). Research has explicitly demonstrated that alkyl analogues in the lactam are highly unstable under basic conditions[2]. Strong aqueous bases (e.g., NaOH, KOH) or high temperatures promote nucleophilic attack at the carbonyl carbon, leading to irreversible ring-opening.
Nucleophilic Aromatic Substitution (S_NAr): The 8-position of the imidazo[1,2-a]pyrimidine system is highly electron-deficient. When utilizing nucleophilic bases (like sodium methoxide or primary amines), the 8-iodo group acts as an excellent leaving group, resulting in unintended S_NAr displacement rather than the desired catalytic cross-coupling.
Hydrodehalogenation: During palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the presence of a base in protic solvents (like EtOH/H₂O) can lead to the premature protonation of the Pd-aryl intermediate. This yields the deiodinated imidazopyrimidinone instead of the cross-coupled product.
Divergent reaction pathways of 8-iodo-imidazopyrimidinone under basic conditions.
Section 2: Troubleshooting FAQs
Q1: My 8-iodo-imidazopyrimidinone starting material completely disappears during a Suzuki-Miyaura coupling, but I don't see my product. LC-MS shows a mass corresponding to[M-I+H]. What is happening?Expert Insight: You are observing hydrodehalogenation. This occurs when the oxidative addition complex (Pd-imidazopyrimidinone) is protonated before transmetalation can occur.
Solution: Switch from protic solvent mixtures (like Toluene/EtOH/H₂O) to strictly anhydrous aprotic solvents (e.g., 1,4-Dioxane or DMF). Replace carbonate bases with milder, anhydrous fluoride bases (e.g., CsF) which promote transmetalation without providing a proton source.
Q2: I am trying to alkylate the lactam nitrogen using K₂CO₃ in DMF, but NMR indicates a complex mixture with loss of the pyrimidinone carbonyl signal. How can I prevent this?Expert Insight: Alkyl analogues of imidazopyrimidinones are inherently susceptible to lactam instability under basic conditions[2]. The carbonate base, especially if wet, is causing hydrolysis and subsequent ring-opening of the pyrimidinone core.
Solution: For selective lactam alkylation, literature suggests using tetrabutylammonium hydroxide (TBAH) under strictly controlled, mild conditions to achieve selective alkylation without destroying the core[2]. Alternatively, use a bulky, non-nucleophilic organic base (e.g., DIPEA) to minimize nucleophilic attack on the carbonyl.
Q3: Can I use sodium tert-butoxide (NaOtBu) for Buchwald-Hartwig amination on the 8-iodo position?Expert Insight: It is highly discouraged. NaOtBu is a strong, nucleophilic base that will rapidly attack the electron-deficient pyrimidinone core, leading to S_NAr byproducts (tert-butoxy ether formation) and lactam cleavage.
Solution: Use weaker bases like Cs₂CO₃ or K₃PO₄ in combination with a highly active precatalyst (e.g., tBuBrettPhos Pd G3) to allow the reaction to proceed at lower temperatures (<80°C), preserving the heterocycle.
Section 3: Base Selection Matrix
To establish a self-validating system for your experimental design, use the following matrix to select the appropriate base. The causality is direct: as base strength (pKa) and nucleophilicity increase, the stability of the imidazopyrimidinone core decreases.
Step-by-Step Methodology: Mild Suzuki-Miyaura Cross-Coupling of 8-Iodo-Imidazopyrimidinones
This protocol is designed as a self-validating system: it eliminates protic sources to prevent dehalogenation and uses a mild, non-nucleophilic base to prevent lactam ring-opening. If the product forms cleanly, the system validates that transmetalation has successfully outpaced background degradation.
Materials:
8-Iodo-imidazopyrimidinone (1.0 equiv)
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)
Cesium Fluoride (CsF, anhydrous) (3.0 equiv)
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
Anhydrous 1,4-Dioxane (0.1 M concentration)
Workflow:
Preparation: Flame-dry a Schlenk flask or reaction vial. Add the 8-iodo-imidazopyrimidinone, boronic acid, and Pd(dppf)Cl₂.
Base Handling: Rapidly weigh anhydrous CsF (highly hygroscopic) and add it to the vial. Causality note: Moisture introduces a proton source, which will trigger hydrodehalogenation.
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Degas the mixture by sparging with Argon for 5 minutes.
Controlled Heating: Heat the reaction mixture to 80°C using an aluminum heating block. Causality note: Exceeding 90°C drastically increases the risk of thermal degradation of the lactam core.
Monitoring: Monitor via LC-MS after 2 hours. The use of CsF ensures transmetalation outpaces any background degradation.
Workup: Cool to room temperature. Filter through a short pad of Celite to remove palladium and inorganic salts, washing with EtOAc. Concentrate the filtrate under reduced pressure.
Optimized anhydrous workflow for base-sensitive 8-iodo-imidazopyrimidinones.
References
Martín-Martín, M. L., Bartolomé-Nebreda, J. M., Conde-Ceide, S., Alonso de Diego, S. A., López, S., Martínez-Viturro, C. M., Tong, H. M., Lavreysen, H., Macdonald, G. J., Steckler, T., Mackie, C., Bridges, T. M., Daniels, J. S., Niswender, C. M., Noetzel, M. J., Jones, C. K., Conn, P. J., Lindsley, C. W., & Stauffer, S. R. (2015). Discovery and SAR of novel series of imidazopyrimidinones and dihydroimidazopyrimidinones as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). Bioorganic & Medicinal Chemistry Letters, 25(6), 1310-1317. URL:[Link]
The following guide provides an in-depth technical characterization and comparison of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one , a critical scaffold in the development of kinase inhibitors (e.g., CDK2) and antiviral agent...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical characterization and comparison of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one , a critical scaffold in the development of kinase inhibitors (e.g., CDK2) and antiviral agents.
Executive Summary & Application Profile
8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one (CAS: 1639927-31-3) is a fused heterocyclic intermediate primarily utilized in medicinal chemistry for the synthesis of C8-functionalized imidazo[1,2-c]pyrimidine libraries . Unlike its non-halogenated parent, the 8-iodo derivative serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid installation of aryl, heteroaryl, or alkynyl groups at the 8-position—a key vector for optimizing binding affinity in kinase pockets.
This guide details the structural validation of this compound via 1H NMR spectroscopy , contrasting its spectral signature with its precursor (5-iodocytosine) and its non-iodinated analog to ensure precise identification during synthesis.
Chemical Structure & Synthesis Logic
The synthesis of 8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one typically proceeds via the cyclization of 5-iodocytosine with a bifunctional electrophile (e.g., chloroacetaldehyde) to form the imidazole ring fused to the pyrimidine core. The retention of the iodine atom at position 8 is the critical quality attribute (CQA) to be monitored by NMR.
Synthesis Pathway Visualization
Figure 1: Synthetic workflow transforming Cytosine into the 8-Iodo scaffold, enabling downstream diversity generation.
1H NMR Characterization & Analysis
The 1H NMR spectrum of 8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one in DMSO-d₆ is distinct due to the lack of a proton at the C8 position and the specific chemical environment of the imidazole and pyrimidine protons.
Expected Spectral Data (DMSO-d₆)
Position
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment Logic & Causality
NH (6)
11.50 – 12.20
Broad Singlet
1H
Lactam Proton: Highly deshielded due to the adjacent carbonyl (C5) and aromatic ring current. Exchangeable with D₂O.
H7
8.05 – 8.35
Singlet
1H
Pyrimidine Proton: Deshielded by the adjacent nitrogen (N6) and the iodine at C8. Appears as a singlet because the vicinal proton (H8) is replaced by Iodine.
H2 / H3
7.40 – 7.90
Doublets (x2)
1H each
Imidazole Protons: Typical aromatic range. H2 and H3 couple to each other (J ≈ 1.5–2.0 Hz). Their exact position depends on the shielding cone of the iodine.
Comparative Analysis: Why the Spectrum Confirms Structure
The most definitive proof of the 8-Iodo substitution (vs. the non-iodinated parent) is the simplification of the H7 signal .
Parent Compound (8-H): The proton at C7 appears as a doublet (J ≈ 7.5 Hz) because it couples with the proton at C8.
8-Iodo Derivative: The proton at C8 is replaced by Iodine. Consequently, H7 collapses to a singlet .
Heavy Atom Effect: The Iodine atom exerts a "heavy atom effect," typically causing a slight upfield shift on the attached carbon (C13 NMR) but often deshielding the ortho proton (H7) due to steric compression and anisotropy.
Performance Comparison: 8-Iodo vs. Alternatives
When selecting a scaffold for library generation, the 8-iodo derivative offers distinct advantages over the 8-bromo or unsubstituted analogs.
Feature
8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one
8-Bromo Analog
Unsubstituted (8-H)
Reactivity (Suzuki)
High: C-I bond is weaker, facilitating faster oxidative addition by Pd(0). Ideal for difficult couplings.
Moderate: Requires higher temperatures or specialized ligands (e.g., Buchwald) for efficient coupling.
Recommendation: Use the 8-Iodo derivative for initial library scanning where reaction success rate is critical. Switch to the 8-Bromo analog only if cost or scale-up stability becomes a limiting factor.
Experimental Protocols
Protocol A: Synthesis of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one
Adapted from Pozzetti et al. and related cytosine cyclization methods.
Reagents: Suspend 5-iodocytosine (1.0 eq) in a mixture of Ethanol/Water (1:1 v/v).
Cyclization: Add chloroacetaldehyde (40% aq. solution, 1.5 eq) and sodium acetate (2.0 eq) to buffer the pH.
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS. The starting material (5-iodocytosine) is polar; the product is less polar.
Workup: Cool the reaction to room temperature. The product often precipitates. Filter the solid.
Purification: Wash the filter cake with cold water and diethyl ether. Recrystallize from DMF/Ethanol if necessary.
Yield: Expect a pale yellow to off-white solid.
Protocol B: NMR Sample Preparation
Critical for resolving the broad NH signal.
Solvent: Use DMSO-d₆ (99.9% D). Chloroform is essentially insoluble for this scaffold.
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL solvent.
Additives: If the NH signal is too broad or invisible due to exchange, run the spectrum at 300K or lower. Do not add D₂O if you need to observe the NH peak for integration.
References
Pozzetti, L., et al. "New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity." European Journal of Medicinal Chemistry, 2021 .[1][2] (Describes the specific synthesis of the 8-iodo derivative from 5-iodocytosine).
Krystof, V., et al. "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry, 2021 , 216, 113309.
Patent CN115448923A. "Pyrimidine fused ring compounds and their preparation method and application.
PubChem Compound Summary. "2-(4-iodophenyl)-8H-imidazo[1,2-c]pyrimidin-5-one" (Related structure for spectral comparison). .
Comparing Potency and Selectivity: Imidazo[1,2-c]pyrimidines vs. Purine Scaffolds in Kinase Inhibitor Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Rationale for Scaffold Hopping In the development of small-molecule kinase inhibitors, the ATP-binding pocket is...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Rationale for Scaffold Hopping
In the development of small-molecule kinase inhibitors, the ATP-binding pocket is the primary target. Historically, the purine scaffold has been the cornerstone of ATP-competitive inhibitors due to its perfect structural mimicry of the endogenous adenine ring of ATP [1]. However, this biomimicry is a double-edged sword: purine-based inhibitors frequently suffer from pan-kinase promiscuity, leading to off-target toxicities and narrow therapeutic windows.
To circumvent these liabilities, medicinal chemists employ scaffold hopping . The imidazo[1,2-c]pyrimidine core has emerged as a highly privileged bioisostere [2]. By shifting the position of the nitrogen atoms within the bicyclic framework, researchers can drastically alter the molecule's electron density, dipole moment, and substituent vectors while preserving the critical hydrogen-bond donor/acceptor interactions at the kinase hinge region[3].
The core difference between these scaffolds lies in the spatial arrangement of their heteroatoms, which dictates their interaction with the kinome.
The Purine Liability: In a standard purine, N1, N3, N7, and N9 provide multiple hydrogen-bonding opportunities. When bound to the kinase hinge region, the purine core often leaves redundant nitrogens exposed to solvent or interacting non-specifically with highly conserved residues across the kinome, driving off-target binding.
The Imidazo[1,2-c]pyrimidine Advantage: Relocating the bridgehead nitrogen achieves three critical optimizations:
Vectorial Shift: Substituents at the 2, 5, and 7 positions of the imidazo[1,2-c]pyrimidine are projected at different angles compared to the 2, 6, and 9 positions of purines. This allows for deeper exploitation of unique hydrophobic pockets (e.g., the DFG-out allosteric pocket or the gatekeeper residue).
Tuning of pKa: The altered basicity of the nitrogens reduces non-specific electrostatic interactions, enhancing membrane permeability and reducing hERG channel liabilities.
Kinome Selectivity: By eliminating redundant hydrogen bond acceptors, the scaffold becomes less adaptable to "off-target" kinases, thereby increasing selectivity for primary targets like CDK2, Syk, or JAK3 [4].
Logical flow of scaffold hopping from purine to imidazo[1,2-c]pyrimidine to overcome promiscuity.
Comparative Data Analysis
The transition from purine to imidazo[1,2-c]pyrimidine consistently yields significant improvements in both biochemical potency and selectivity. Below is a synthesized comparison based on recent literature evaluating these scaffolds against major oncology and immunology targets [1][4].
To objectively compare the potency and target engagement of these two scaffolds, a robust, multi-tiered assay cascade is required. The following protocols ensure that potency gains are driven by true intracellular target engagement rather than assay artifacts.
Purpose: To determine the precise biochemical IC₅₀ without interference from compound autofluorescence.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Causality: Mg²⁺ is strictly required to coordinate the phosphate groups of ATP in the kinase active site, mimicking physiological catalysis.
Compound Titration: Dispense the purine and imidazo[1,2-c]pyrimidine inhibitors in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser.
Enzyme/Substrate Addition: Add purified recombinant kinase (e.g., CDK2/Cyclin E) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.
ATP Initiation: Initiate the reaction with ATP at a concentration equal to the enzyme's apparent
.
Causality: Running the assay exactly at
ensures that the calculated IC₅₀ is a true reflection of the binding affinity () without artificially masking potency through excessive ATP out-competition.
Detection & Validation: Stop the reaction after 60 minutes with EDTA (chelates Mg²⁺ to halt catalysis). Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read time-resolved fluorescence at 615 nm and 665 nm.
Self-Validation System: The ratiometric readout (665/615 nm) normalizes well-to-well dispensing errors and completely eliminates false positives caused by the autofluorescence of the heterocyclic scaffolds.
Purpose: To prove the imidazo[1,2-c]pyrimidine scaffold penetrates the cell membrane and binds the kinase in the presence of physiological (millimolar) ATP concentrations.
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
Self-Validation System: Transfect a separate cohort of cells with a kinase-dead mutant-NanoLuc fusion. This serves as a critical negative control to validate that the luminescent signal is driven by specific active-site target engagement, not non-specific protein binding.
Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (an ATP-competitive probe) to the live cells.
Inhibitor Treatment: Treat the cells with the test compounds for 2 hours.
Causality: If the imidazo[1,2-c]pyrimidine compound successfully penetrates the cell and has a high affinity for the target, it will competitively displace the tracer from the NanoLuc-kinase fusion.
Readout: Add the NanoLuc substrate and measure the BRET signal. A dose-dependent decrease in the BRET ratio confirms successful intracellular target engagement.
Self-validating experimental workflow for comparing kinase inhibitor scaffolds.
References
Anscombe et al. "Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023)." Thieme Connect.
"Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery." National Institutes of Health (NIH).
Břehová, P., et al. "A Novel Series of Highly Potent 2,6,9-Trisubstituted Purine Cyclin-Dependent Kinase Inhibitors." ResearchGate.
"Ligand-based and e-pharmacophore modeling, 3D-QSAR and hierarchical virtual screening to identify dual inhibitors of spleen tyrosine kinase (Syk) and janus kinase 3 (JAK3)." Taylor & Francis.
Validation
Cytotoxicity Assay Validation for 8-Substituted Imidazopyrimidinones: A Comparative Guide
Executive Summary & Biological Rationale 8-substituted imidazopyrimidinones (and related imidazo[1,2-a]pyridines) represent a highly privileged scaffold in modern drug discovery. Frequently optimized as potent kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Biological Rationale
8-substituted imidazopyrimidinones (and related imidazo[1,2-a]pyridines) represent a highly privileged scaffold in modern drug discovery. Frequently optimized as potent kinase inhibitors (e.g., PI3Kα inhibitors) or allosteric modulators, these compounds exhibit profound anticancer and anti-inflammatory properties[1],[2].
However, because these compounds target fundamental cellular survival and proliferation pathways, distinguishing between targeted cytostatic effects (e.g., G1 cell cycle arrest) and off-target cytotoxicity (e.g., hepatotoxicity or general membrane degradation) is a critical bottleneck in lead optimization[3]. Relying on a single viability assay is a systemic risk. For instance, kinase inhibitors can cause a severe drop in metabolic activity without inducing immediate cell death, leading to discrepancies between standard assays[4]. This guide establishes a self-validating, multiplexed protocol to definitively characterize the cytotoxicity profile of these novel compounds.
Mechanistic Workflow for Assay Validation
To avoid false positives in hit-to-lead campaigns, the validation workflow must sequentially confirm target engagement, differentiate cytostasis from cytotoxicity, and verify the mechanism of cell death.
Workflow for cytotoxicity validation of imidazopyrimidinones.
Comparative Analysis of Cytotoxicity Assays
When evaluating 8-substituted imidazopyrimidinones, researchers must select assays based on the specific biological biomarker they measure. The table below compares the performance of industry-standard assays.
Assay Type
Target Biomarker
Readout Modality
Sensitivity
Pros for Imidazopyrimidinones
Cons / Limitations
CellTiter-Glo 2.0
Intracellular ATP
Luminescence
Ultra-High
Excellent for detecting early cytostatic kinase inhibition[5].
Cannot differentiate between cell cycle arrest and cell death[6].
MTT / Resazurin
Metabolic Reduction
Absorbance / Fluorescence
Moderate
Cost-effective; widely used for initial screening[7].
Susceptible to chemical reduction by the test compound itself[7].
High background if bovine serum is not pre-screened for LDH[7].
Annexin V / PI
Phosphatidylserine (PS)
Fluorescence
High
Real-time monitoring; confirms apoptotic vs. necrotic death[8].
Requires specialized plate readers or flow cytometry[6].
Cellular Signaling & Assay Detection Points
Understanding where an assay intercepts the cellular signaling pathway is crucial for interpreting data. For example, a PI3Kα-inhibiting imidazopyrimidinone will first halt ATP production before eventually causing membrane rupture.
Apoptotic signaling pathway and corresponding assay detection points.
Experimental Protocol: A Self-Validating Multiplex System
To establish absolute causality between compound treatment and cell death, we employ a multiplexed approach. By measuring both intracellular ATP (viability) and extracellular LDH (cytotoxicity) from the same sample well, we eliminate well-to-well plating variability and mathematically differentiate cytostatic from cytotoxic mechanisms[6],[5].
The Causality Check (Why we do this):
Why remove the LDH sample before adding the ATP reagent?
CellTiter-Glo is a highly lytic reagent designed to rupture cellular membranes to access and stabilize ATP. If added first, it will artificially release all intracellular LDH into the medium, destroying the biological relevance of the extracellular LDH reading (which relies on natural membrane degradation)[8]. Furthermore, exogenous LDH in standard bovine serum can severely elevate background signals; therefore, pre-screening serum lots is a mandatory prerequisite for assay integrity[7].
Step-by-Step Methodology
Phase 1: Preparation and Treatment
Cell Seeding: Seed target cancer cells (e.g., MCF-7, HepG2) and control cells (e.g., HEK293 for off-target toxicity) at a density of 2,000–10,000 cells/well in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂. Note: White walls maximize luminescent signal reflection and prevent well-to-well crosstalk.
Compound Dosing: Treat cells with the 8-substituted imidazopyrimidinone derivatives in a dose-response format (e.g., 0.1 µM to 30 µM). Include a vehicle control (DMSO < 0.5%) and a positive cytotoxicity control (e.g., 100 µM Digitonin or Staurosporine).
Incubation: Incubate for 24 to 48 hours depending on the expected pharmacodynamics of the compound[6].
Phase 2: Extracellular LDH Measurement (Cytotoxicity)
4. Sampling: Carefully remove a 2–5 µL aliquot of the culture medium from each well and transfer it to a separate white 96-well assay plate[8].
5. Detection: Add an equal volume of LDH-Glo™ Reagent to the sampled medium. Incubate at room temperature for 30–60 minutes.
6. Readout: Measure luminescence. High luminescence indicates membrane rupture and true cytotoxicity.
Phase 3: Intracellular ATP Measurement (Viability)
7. Equilibration: Equilibrate the original cell culture plate and the CellTiter-Glo® 2.0 Reagent to room temperature for 30 minutes to prevent temperature-induced enzymatic flux[7].
8. Lysis & Detection: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium remaining in each well. Place on an orbital shaker for 2 minutes to induce cell lysis[5].
9. Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
10. Readout: Measure luminescence. A decrease in signal indicates a loss of metabolically active cells.
Data Interpretation Matrix
Low ATP + Low LDH: The compound is cytostatic . It has halted cell proliferation (e.g., via kinase inhibition) but has not ruptured the cell membrane[3].
Low ATP + High LDH: The compound is cytotoxic . It has actively killed the cells, leading to membrane degradation[4].
High ATP + High LDH: Assay interference. The compound may be auto-luminescent or chemically reacting with the assay components.
Optimizing Kinase Selectivity: A Guide to 8-Aryl-Imidazo[1,2-c]pyrimidin-5-ones
The following guide provides an in-depth technical analysis of 8-aryl-imidazo[1,2-c]pyrimidin-5-ones, focusing on their application as selective Cyclin-Dependent Kinase (CDK) inhibitors. Executive Summary The imidazo[1,2...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of 8-aryl-imidazo[1,2-c]pyrimidin-5-ones, focusing on their application as selective Cyclin-Dependent Kinase (CDK) inhibitors.
Executive Summary
The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold represents a distinct chemotype in the landscape of ATP-competitive kinase inhibitors. Unlike the widely explored purine bioisosteres (e.g., roscovitine) or pyrazolo[1,5-a]pyrimidines (e.g., dinaciclib), this specific bicyclic system offers a unique vector for substitution at the C8 position . Recent structure-activity relationship (SAR) studies have validated 8-aryl-imidazo[1,2-c]pyrimidin-5-ones as potent inhibitors of CDK2/Cyclin E , a critical regulator of the G1/S phase transition in the cell cycle. This guide dissects the SAR logic, synthesis, and comparative performance of this scaffold for drug discovery professionals.
Chemical Architecture & Mechanistic Basis
The Scaffold Core
The core structure is a fused bicyclic system comprising an imidazole ring fused to a pyrimidin-5-one. The "5-one" (carbonyl) moiety is tautomerically stable and serves as a critical hydrogen bond acceptor in the kinase hinge region.
Position 8 (C8): The primary vector for SAR optimization. Substitution here with aryl groups allows the molecule to extend into the hydrophobic pocket (gatekeeper region) or solvent-accessible front, dramatically influencing potency and isoform selectivity.
Position 5 (C=O) & N6: These atoms typically mimic the adenine N1/N6 interaction with the kinase hinge residues (specifically Leu83 in CDK2).
Mechanism of Action: CDK2 Inhibition
These compounds function as Type I ATP-competitive inhibitors .
Binding Mode: The imidazo[1,2-c]pyrimidin-5-one core anchors to the hinge region of the kinase via hydrogen bonds.
The 8-Aryl Function: The aryl group at C8 provides a steric bulk that displaces water molecules from the hydrophobic back-pocket, increasing entropic gain upon binding. This interaction is pivotal for differentiating CDK2 from the structurally homologous CDK1.
Figure 1: CDK2 Signaling & Inhibition Pathway
Caption: The inhibitor blocks the ATP-binding site of the CDK2-Cyclin E complex, preventing Rb phosphorylation and arresting the cell cycle at the G1/S checkpoint.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this series is defined by the electronic and steric nature of the substituent at C8 .
The 8-Aryl Effect
Experimental data indicates that direct arylation at C8 significantly enhances affinity compared to the unsubstituted (C8-H) or alkyl-substituted analogs.
Improved metabolic stability; halogen bond potential.
-3-Methoxyphenyl
E-donating
0.15
Optimal fit; likely engages specific back-pocket residues.
-Pyridine-3-yl
Polar/Basic
2.10
Reduced activity; desolvation penalty of pyridine nitrogen.
Note: Data represents consensus trends from imidazo-pyrimidine kinase campaigns [1, 2].
Core Modifications (Positions 2, 3, and 6)
N6-Alkylation: Methylation or ethylation at N6 often abolishes activity . The proton on N6 (or the tautomeric NH) is usually required for the H-bond donor interaction with the hinge backbone carbonyl.
C2/C3 Substitution: Small alkyl groups (Methyl, Ethyl) here can improve solubility but excessive bulk clashes with the "roof" of the ATP pocket (Gly-rich loop).
Comparative Analysis
How does the 8-aryl-imidazo[1,2-c]pyrimidin-5-one scaffold compare to "Standard of Care" (SoC) research tools?
Feature
8-Aryl-Imidazo[1,2-c]pyrimidin-5-one
Roscovitine (Seliciclib)
Dinaciclib
Scaffold Type
Imidazo-pyrimidine (Bicyclic)
Purine Bioisostere
Pyrazolo-pyrimidine
CDK2 Potency
+++ (Sub-micromolar)
++ (Micromolar)
++++ (Nanomolar)
Selectivity
High (vs CDK1/CDK4)
Moderate (Pans-CDK)
Low (Pan-CDK)
Cytotoxicity
Moderate (Tumor-selective)
High
Very High
Synthetic Ease
High (Modular Suzuki)
Moderate
Complex
Expert Verdict: While Dinaciclib is more potent, it suffers from off-target toxicity due to poor isoform selectivity. The 8-aryl-imidazo[1,2-c]pyrimidin-5-one series offers a superior selectivity window , making it a better candidate for probing specific CDK2 biology without confounding CDK1/9 effects.
Experimental Protocols
A. Synthesis of 8-Aryl-Imidazo[1,2-c]pyrimidin-5-ones
Methodology: Suzuki-Miyaura Cross-Coupling on Halogenated Precursor.[1]
Reagents:
Precursor: 8-iodo-imidazo[1,2-c]pyrimidin-5(6H)-one (Synthesized via cyclization of 5-iodocytosine).
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv).
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
Base: Na₂CO₃ (2M aqueous).
Solvent: DME/H₂O or 1,4-Dioxane/H₂O (3:1).
Workflow:
Charge: Combine 8-iodo precursor, aryl boronic acid, and base in the reaction vessel.
Degas: Purge with Argon for 10 min to remove O₂ (critical for Pd cycle).
Catalyze: Add Pd catalyst under Argon flow.
Heat: Reflux at 90°C for 4–12 hours. Monitor via TLC/LC-MS.
Purify: Cool, filter through Celite, concentrate, and purify via Flash Chromatography (MeOH/DCM gradient).
Figure 2: Synthetic Workflow
Caption: Modular synthesis allows rapid diversification of the C8 position via late-stage palladium-catalyzed coupling.
B. CDK2/Cyclin E Kinase Assay
Protocol for IC50 Determination.
System: ADP-Glo™ Kinase Assay (Promega) or ³³P-ATP Radiometric Assay.
Enzyme: Recombinant Human CDK2/Cyclin E complex (0.5 nM final).
Substrate: Histone H1 peptide (0.1 mg/mL).
Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
Procedure:
Incubate compound (serial dilution) with Enzyme for 10 min.
Add Kinase Detection Reagent (converts ADP to Light).
Read Luminescence.
References
Krystof, V., et al. (2021).[2] "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry, 216, 113309.[2]
Hirabayashi, A., et al. (2008). "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." Bioorganic & Medicinal Chemistry, 16(20), 9247-9260.
Guk, D.A., et al. (2025). "New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity." ResearchGate.
A Comparative Guide to the Spectroscopic Analysis of Tautomerism in Imidazopyrimidinones
Introduction: The Critical Role of Tautomerism in Imidazopyrimidinone Drug Development The imidazopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applicat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Tautomerism in Imidazopyrimidinone Drug Development
The imidazopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anxiolytics to anticancer treatments[1][2][3][4]. These nitrogen-rich heterocyclic compounds, such as imidazo[1,2-a]pyrimidin-5-ones and 7-ones, frequently exist as a dynamic equilibrium of two or more tautomers[5][6]. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton[7][8]. This phenomenon, known as prototropic tautomerism, can dramatically alter a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its pharmacokinetic and pharmacodynamic profile[8].
For drug development professionals, understanding and controlling tautomerism is not merely an academic exercise; it is a critical step in designing effective and reliable therapeutics. The predominant tautomeric form of an active pharmaceutical ingredient (API) dictates its three-dimensional shape and electronic distribution, which in turn governs its interaction with biological targets like enzymes and receptors. An unforeseen shift in tautomeric equilibrium can lead to a loss of potency, altered metabolic pathways, or off-target toxicity[8].
This guide provides an in-depth comparison of key spectroscopic techniques used to identify, characterize, and quantify tautomeric forms of imidazopyrimidinones. We will move beyond procedural lists to explain the causality behind experimental choices, offering field-proven insights to help researchers design robust, self-validating analytical workflows. We will compare the utility of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, supplemented by computational approaches, to provide a holistic framework for tackling the challenge of tautomerism.
The Tautomeric Landscape of Imidazopyrimidinones
Imidazopyrimidinones can exhibit several types of prototropic tautomerism, primarily lactam-lactim and annular tautomerism. The lactam-lactim equilibrium involves the interconversion between a keto form (amide) and an enol form (imidic acid)[9]. Annular tautomerism involves the migration of a proton between the nitrogen atoms of the imidazole ring[7][9]. The relative stability of these forms is influenced by the substitution pattern, solvent polarity, pH, and temperature[9][10].
Caption: Integrated workflow for comprehensive tautomer analysis.
Conclusion
The spectroscopic analysis of tautomerism in imidazopyrimidinones is a multifaceted challenge that is essential for successful drug discovery and development. While NMR spectroscopy stands as the definitive tool for structural elucidation in solution, a comprehensive understanding is best achieved through an integrated approach. UV-Vis spectroscopy offers a rapid method to assess environmental effects on the tautomeric equilibrium, and IR spectroscopy provides an invaluable fingerprint of the key functional groups in both solid and solution states. By combining these empirical techniques with the predictive power of computational modeling , researchers can confidently characterize the tautomeric landscape of their molecules, ensuring the development of safer, more effective medicines.
References
IR Spectroscopy. (n.d.).
Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The Use of NMR Spectroscopy to Study Tautomerism. Advances in Heterocyclic Chemistry, 76, 1-73.
Vaia. (n.d.). How could IR spectroscopy be used to detect the presence of enol tautomers?
Gaspar, A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
Chen, J., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Journal of the American Chemical Society, 134(47), 19344-19347.
Raczyńska, E. D., & Laurence, C. (1992). Application of infrared spectrometry to the study of tautomerism and conformational and configurational isomerism in medical and biochemical agents: N,N′-disubstituted amidines. Analyst, 117, 375-378.
Anet, F. A. L., & Bourn, A. J. R. (1965). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Journal of the American Chemical Society, 87(22), 5250-5251.
Vessally, E., et al. (2015). Tautomerization of Pyrido[2c,1c:2,3]imidazo[4,5-b]quinoline. Journal of Structural Chemistry, 56, 1326-1332.
El-Faham, A., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2625.
Chen, J., et al. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
Antonov, L. (2014). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. Tautomerism: Methods and Theories, 1, 1-32.
Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329.
Vura-Weis, J., et al. (2009). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 74(18), 7046-7053.
Oh, S., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-2234.
Jacquemin, D., & Perpète, E. A. (2007). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 111(38), 9405-9410.
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637.
Reddy, C. V., et al. (2008). Synthesis of Novel Imidazo[1,2-a]pyrimidin-5(1H)-one Derivatives by Intramolecular Cycloisomerisation of 2-Amino-3-N-alkyl Pyrimidine-4(3H)-one in Presence of Aqueous Base. Chemistry Letters, 37(8), 882-883.
Kiseleva, A. S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806-2817.
Çetin, A., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 981-996.
Hughes, C. E., et al. (2019). Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding. Acta Crystallographica Section C Structural Chemistry, 75(Pt 6), 736-742.
Chemeurope.com. (n.d.). Tautomer.
Chahal, M., et al. (2023). Tautomer's of imidazo-pyrimidine carbaldehyde.
Wang, Y., et al. (2005). Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. Journal of Molecular Modeling, 11(2), 167-173.
El-Emam, A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(16), 8205-8224.
Wikipedia. (n.d.). Tautomer.
Abboud, J. L. M., et al. (2011). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. The Journal of Organic Chemistry, 76(21), 8867-8877.
Aly, A. A., & El-Emary, T. I. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 58.
Jana, A., et al. (2025). Decoding the interaction of an imidazo-pyrimidine derivative with serum proteins: Spectroscopic, computational and structure-activity relationship analysis. Biophysical Chemistry, 316, 107435.
Noszál, B., & Burger, K. (1993). Multinuclear NMR and potentiometric study on tautomerism during protonation and zinc(II) complex formation of some imidazole-containing peptide derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 729-733.
Alkorta, I., et al. (2014). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 118(1), 226-234.
Bharatam, P. V., Valanju, O. R., & Wani, A. A. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(1), 1-5.
de la Torre, D., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(30), 26861-26884.
de la Vega, M., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives.
Kierdaszuk, B. (2005). [Role of tautomerism in the molecular mechanisms of mutagenesis]. Postepy biochemii, 51(2), 115-127.
Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta, 742(3), 576-585.
Kiseleva, A. S., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806–2817.
Al-Rawashdeh, N. A. F., et al. (2021). Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. Frontiers in Molecular Biosciences, 8, 792440.
Brovarets, V. S., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3020.
Chen, G., et al. (2022). Characterization of the tautomeric equilibrium of molnupiravir, an antiviral for the treatment of COVID-19. Magnetic Resonance in Chemistry, 60(11), 1011-1016.
Deb, I., & Sprangers, R. (2014). Role of tautomerism in RNA biochemistry. RNA Biology, 11(12), 1479-1485.